molecular formula C8H6BrF3O2 B1277887 5-Bromo-2-(trifluoromethoxy)anisole CAS No. 672948-65-1

5-Bromo-2-(trifluoromethoxy)anisole

Cat. No.: B1277887
CAS No.: 672948-65-1
M. Wt: 271.03 g/mol
InChI Key: LDGCUJSMICRHPM-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)anisole is a useful research compound. Its molecular formula is C8H6BrF3O2 and its molecular weight is 271.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGCUJSMICRHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432237
Record name 5-Bromo-2-(trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672948-65-1
Record name 5-Bromo-2-(trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-2-(trifluoromethoxy)anisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2-(trifluoromethoxy)anisole, a valuable intermediate for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of the anisole precursor followed by regioselective bromination.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Williamson Ether Synthesis. Methylation of 2-(trifluoromethoxy)phenol to yield 2-(trifluoromethoxy)anisole.

  • Step 2: Electrophilic Aromatic Bromination. Regioselective bromination of 2-(trifluoromethoxy)anisole to afford the final product, this compound.

The methoxy group (-OCH₃) of the intermediate is a strongly activating ortho-, para-director, which facilitates the regioselective introduction of bromine at the para position in the second step.

Data Presentation

The following tables summarize key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
2-(trifluoromethoxy)phenolC₇H₅F₃O₂178.111429-38-5Not specified
2-(trifluoromethoxy)anisoleC₈H₇F₃O₂192.141622-42-7Not specified
This compoundC₈H₆BrF₃O₂271.03672948-65-1Liquid[1]

Table 2: Representative Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1Williamson Ether Synthesis2-(trifluoromethoxy)phenol, Dimethyl sulfate, K₂CO₃AcetoneReflux>90% (estimated)
2Electrophilic Bromination2-(trifluoromethoxy)anisole, N-BromosuccinimideAcetonitrileRoom Temp.85-95% (estimated)

Table 3: Spectroscopic Data for this compound (Predicted)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.30 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 156.0, 142.0 (q, J ≈ 2 Hz), 134.0, 122.0 (q, J = 257 Hz), 118.0, 115.0, 113.0, 56.5.
Mass Spectrum (EI)m/z 270/272 (M⁺, Br isotope pattern), 255/257, 227/229, 148.

Note: The spectroscopic data is predicted based on analogous structures and has not been directly extracted from a single source for the final compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-(trifluoromethoxy)anisole

This procedure outlines the methylation of 2-(trifluoromethoxy)phenol via a Williamson ether synthesis.

Materials:

  • 2-(trifluoromethoxy)phenol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(trifluoromethoxy)phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Dimethyl sulfate (1.2 eq.) is added dropwise to the suspension.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with 1 M NaOH solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 2-(trifluoromethoxy)anisole, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of 2-(trifluoromethoxy)anisole.

Materials:

  • 2-(trifluoromethoxy)anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(trifluoromethoxy)anisole (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, the acetonitrile is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with saturated sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination 2_TFMO_Phenol 2-(trifluoromethoxy)phenol 2_TFMO_Anisole 2-(trifluoromethoxy)anisole Reagents1 Dimethyl Sulfate, K₂CO₃, Acetone 5_Bromo_Anisole This compound Reagents2 N-Bromosuccinimide, Acetonitrile Reagents1->2_TFMO_Anisole Williamson Ether Synthesis Reagents2->5_Bromo_Anisole Electrophilic Bromination

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reactants Combine Reactants and Solvent Start->Reactants Reaction Stir at Specified Temperature Reactants->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Distillation/Chromatography) Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a single synthetic step.

References

A Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted anisole backbone functionalized with a trifluoromethoxy group (-OCF3), makes it a valuable building block for the synthesis of more complex molecules. The trifluoromethoxy group is particularly noteworthy; it is considered a "super lipophilic" bioisostere of a methoxy group and can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and the logical framework for its application in drug discovery.

Physicochemical Properties

The properties of this compound are summarized below. While specific experimental values for properties like boiling point and density are not widely published, the data is compiled from chemical supplier specifications and databases.

PropertyValueSource(s)
IUPAC Name 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene
CAS Number 672948-65-1
Molecular Formula C₈H₆BrF₃O₂
Molecular Weight 271.03 g/mol
Physical Form Liquid
Purity (Typical) ≥97%
Solubility Expected to be soluble in organic solvents; low aqueous solubilityInferred from lipophilic -OCF3 group[1][2]
Storage Conditions Store sealed in a dry place at room temperature
InChI 1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3
InChIKey LDGCUJSMICRHPM-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, the following sections describe standard methodologies used to determine the key physicochemical properties of a liquid organic compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] A common and efficient method for small sample sizes is the Thiele tube method.[5][6]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or other heat source

Procedure:

  • Add a small amount (approx. 0.5 mL) of the liquid sample into the small test tube.

  • Place the capillary tube, sealed end up, inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer assembly into the Thiele tube, which is filled with mineral oil to a level above the side arm.

  • Gently heat the side arm of the Thiele tube.[5] This design promotes convection currents, ensuring uniform heating of the oil bath.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.[7] A pycnometer, a flask with a precisely known volume, is used for accurate measurements of liquid density.[8][9]

Materials:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary

  • Analytical balance (accurate to ±0.0001 g)

  • Sample of this compound

  • Deionized water (for calibration)

  • Acetone (for cleaning and drying)

  • Constant temperature water bath

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer.

    • Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

    • Weigh the water-filled pycnometer. The volume of the pycnometer can be calculated using the mass of the water and its known density at that temperature.

  • Sample Measurement:

    • Empty and dry the calibrated pycnometer.

    • Fill the pycnometer with the liquid sample, this compound.

    • Bring the sample-filled pycnometer to the same constant temperature as the calibration.

    • Insert the stopper, dry the exterior, and weigh the filled pycnometer.

  • Calculation:

    • Calculate the mass of the sample by subtracting the mass of the empty pycnometer.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.[9]

Determination of Solubility (General Shake-Flask Method)

Solubility is determined by creating a saturated solution and measuring the concentration of the dissolved substance.[10][11]

Materials:

  • Glass-stoppered flasks or vials

  • Analytical balance

  • Various solvents (e.g., water, ethanol, DMSO, dichloromethane)

  • Shaker or magnetic stirrer

  • Centrifuge and/or filters (e.g., 0.22 μm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a flask. The excess solid (or undissolved liquid phase) ensures that equilibrium saturation is achieved.

  • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • After agitation, allow the solution to settle. Separate the undissolved portion from the saturated solution via centrifugation or filtration to obtain a clear supernatant.[13]

  • Carefully extract an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

  • The measured concentration represents the solubility of the compound in that solvent at that temperature.

Role in Drug Discovery & Synthetic Workflow

While this compound does not have a defined role in specific signaling pathways itself, its structural motifs are strategically designed to influence the properties of larger drug candidates. The trifluoromethoxy group enhances lipophilicity and blocks metabolic degradation, while the bromine atom serves as a versatile chemical handle for further synthetic modifications, such as cross-coupling reactions.[3][14]

Drug_Discovery_Logic cluster_0 Molecular Design cluster_1 Physicochemical Enhancement cluster_2 Therapeutic Goal BuildingBlock This compound Motif1 Trifluoromethoxy (-OCF3) Group BuildingBlock->Motif1 provides Motif2 Bromo (-Br) Handle BuildingBlock->Motif2 provides Prop1 Increase Lipophilicity (Membrane Permeability) Motif1->Prop1 Prop2 Enhance Metabolic Stability (Block P450 Oxidation) Motif1->Prop2 Prop3 Versatile Site for Cross-Coupling (e.g., Suzuki) Motif2->Prop3 Goal Improved Drug Candidate (Enhanced PK/PD Profile) Prop1->Goal Prop2->Goal Prop3->Goal

Caption: Role of this compound in Drug Discovery.

The general workflow for utilizing a chemical building block like this involves synthesis, purification, and characterization before its incorporation into a lead compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Start Aromatic Precursor (e.g., 3-substituted nitrobenzene) Reaction Nucleophilic Aromatic Substitution or other functionalization steps Start->Reaction Product Crude 5-Bromo-2- (trifluoromethoxy)anisole Reaction->Product Purify Column Chromatography or Distillation Product->Purify Analysis Purity (GC/HPLC) Structure (NMR, MS) Properties (MP, BP, Density) Purify->Analysis Final Pure, Characterized Product Analysis->Final

Caption: General experimental workflow for synthesis and characterization.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing vapours.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation mark).

References

5-Bromo-2-(trifluoromethoxy)anisole CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 672948-65-1

Synonym: 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)anisole, a halogenated aromatic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and illustrates its potential applications in organic synthesis.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 672948-65-1[1]
Molecular Formula C₈H₆BrF₃O₂[1]
Molecular Weight 271.03 g/mol [1]
Physical Form Liquid
Purity Typically ≥97%
InChI 1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3
InChIKey LDGCUJSMICRHPM-UHFFFAOYSA-N
SMILES COC1=CC(Br)=CC=C1OC(F)(F)F
Storage Sealed in a dry environment at room temperature.

Safety Information

Hazard StatementPrecautionary StatementSignal WordPictogram
H302, H315, H319, H335P261, P280, P301+P312, P302+P352, P305+P351+P338WarningGHS07 (Exclamation Mark)

Synthesis and Experimental Protocols

Representative Synthesis of this compound

Step 1: Trifluoromethylation of 4-bromo-2-methoxyphenol

This step involves the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This transformation can be achieved using a variety of modern trifluoromethylation reagents.

  • Materials:

    • 4-bromo-2-methoxyphenol

    • A suitable trifluoromethylating agent (e.g., an electrophilic trifluoromethylating reagent)

    • An appropriate base (e.g., a non-nucleophilic organic base)

    • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • To a dry, inert-atmosphere flask, add 4-bromo-2-methoxyphenol and the anhydrous solvent.

    • Cool the solution to a suitable temperature (e.g., 0 °C) in an ice bath.

    • Add the base to the solution, followed by the slow addition of the trifluoromethylating agent.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Note: The choice of trifluoromethylating agent and reaction conditions can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

Applications in Organic Synthesis

Aryl bromides, such as this compound, are versatile building blocks in organic synthesis, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • An arylboronic acid

    • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

    • A solvent system (e.g., toluene/water, dioxane/water)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative reaction pathway for this compound.

synthesis_workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product start 4-bromo-2-methoxyphenol reaction Trifluoromethylation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product suzuki_coupling reactant1 This compound product Biaryl Product reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst Base Solvent reagents->product

References

A Technical Guide to the Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)anisole is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties that are of interest in drug design and the synthesis of novel organic materials.[1] Accurate structural elucidation and purity assessment are critical for any research or development involving this compound. Spectroscopic analysis is the cornerstone of this characterization.

This technical guide provides a comprehensive overview of the expected spectral data for this compound and details the standard experimental protocols for acquiring this data. As direct experimental spectra for this specific compound are not widely available in the public domain, this guide offers predicted data based on established principles of spectroscopic theory and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and general principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5m3HAr-H
~ 3.9s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Assignment
~ 155 - 160sC-OCH₃
~ 145 - 150q, J ≈ 2-5 HzC-OCF₃
~ 130 - 135sAr-CH
~ 120 - 125q, J ≈ 260-280 Hz-OCF₃
~ 115 - 120sAr-C-Br
~ 110 - 115sAr-CH
~ 105 - 110sAr-CH
~ 56s-OCH₃

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ -58 to -60s3F-OCF₃

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationNotes
270/272[M]⁺˙ (Molecular Ion)Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
255/257[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
241/243[M - CHO]⁺Loss of a formyl radical.
191[M - Br]⁺Loss of a bromine radical.
69[CF₃]⁺Trifluoromethyl cation fragment.
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands (Neat Liquid)

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1450Medium-StrongAromatic C=C ring stretch
1280 - 1240StrongAsymmetric C-O-C stretch (aryl ether)[4][5]
1250 - 1000StrongC-F stretch (in -OCF₃)
1050 - 1020StrongSymmetric C-O-C stretch (aryl ether)[4]
~ 1000 - 600Medium-StrongC-Br stretch[6]

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a liquid sample such as this compound.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. For ¹⁹F NMR, ensure the probe is tuned to the fluorine frequency.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[8][9]

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[10][11]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate reference standard.

    • Integrate the peaks to determine the relative ratios of the different nuclei.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column) and temperature program to separate the analyte from any impurities.

    • Tune and calibrate the mass spectrometer.[13]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be vaporized, separated on the column, and then introduced into the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[14]

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).[15]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

    • Compare the isotopic pattern of the molecular ion with the expected pattern for a monobrominated compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of liquid this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[16]

    • Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[17][18]

  • Instrument Setup:

    • Place the "sandwich" plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.[19]

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample believed to be this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Structure Confirmation cluster_2 Data Analysis and Interpretation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift, C-F Coupling ¹⁹F: Chemical Shift NMR->NMR_Data MS_Data Molecular Ion (m/z) Isotopic Pattern (Br) Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification (C-O, C-F, C-Br, Ar-H) IR->IR_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

A Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethoxy)anisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-2-(trifluoromethoxy)anisole, an aromatic compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available data reveals a lack of quantitative solubility studies for this specific molecule. Consequently, this document provides a detailed framework for determining its solubility in common organic solvents. It includes predicted solubility characteristics based on its structural features and the properties of related compounds. Standardized experimental protocols for solubility determination are presented, along with a representative data structure. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data essential for reaction optimization, purification, formulation, and drug development processes.

Introduction

This compound is a substituted anisole containing both a bromine atom and a trifluoromethoxy group. These functional groups impart specific physicochemical properties that influence its behavior in solution. The trifluoromethoxy group is known to increase lipophilicity, which can enhance cell membrane permeability and metabolic stability in drug candidates[1]. The bromine atom provides a site for further chemical modification, such as cross-coupling reactions. Understanding the solubility of this compound in various organic solvents is a critical first step for its effective use in synthesis, purification, and formulation.

Predicted Solubility Profile

Based on its molecular structure and the properties of related compounds like anisole and other halogenated ethers, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The presence of the aromatic ring and the lipophilic trifluoromethoxy group suggests good solubility in solvents such as toluene, diethyl ether, tetrahydrofuran (THF), ethyl acetate, and dichloromethane. Anisole, the parent compound, is soluble in ether, acetone, benzene, and chloroform[2].

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and dimethylformamide (DMF) are expected to be effective at dissolving the compound.

  • Lower Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is anticipated to be moderate. Similar to other halogenated aromatic ethers, its solubility in water is expected to be very low[3][4].

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. The following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Illustrative Template)

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Solubility (mol/L)Method
Toluene2.4Data to be determinedData to be determinedGravimetric
Dichloromethane9.1Data to be determinedData to be determinedGravimetric
Ethyl Acetate6.0Data to be determinedData to be determinedGravimetric
Acetone21Data to be determinedData to be determinedGravimetric
Acetonitrile37.5Data to be determinedData to be determinedHPLC-UV
Methanol33Data to be determinedData to be determinedHPLC-UV
Ethanol24.5Data to be determinedData to be determinedHPLC-UV
Water80.1Data to be determinedData to be determinedHPLC-UV

Note: The molecular weight of this compound is 271.03 g/mol [5].

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental methods are crucial. The following protocols describe the gravimetric method for solvents with high solubility and an HPLC-UV method for solvents with lower solubility.

This method is suitable for determining solubility in solvents where the compound is highly soluble. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent.

  • Equilibration: Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer increasing.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent aliquot taken.

This method is highly sensitive and ideal for solvents in which the compound has low to moderate solubility. It requires the development of a calibration curve to relate UV absorbance to concentration.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve Generation: Inject each standard solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength (determined by UV-Vis spectral analysis). Plot the peak area against the concentration to generate a linear calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

  • Sample Preparation for Analysis: Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

  • Concentration Determination: Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Gravimetric Solubility Determination Workflow A Add excess solute to known volume of solvent in a vial B Seal vial and place in thermostatic shaker at constant temperature (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Let stand to allow undissolved solid to settle C->D E Withdraw known volume of supernatant using a filtered syringe D->E F Transfer supernatant to a pre-weighed evaporation vial E->F G Evaporate solvent completely under vacuum or N2 stream F->G H Weigh the vial with the dried solute residue G->H I Calculate Solubility (mass of residue / volume of supernatant) H->I

Caption: Workflow for the Gravimetric Method.

G HPLC-UV Solubility Determination Workflow cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A1 Prepare series of standard solutions of known concentrations A2 Analyze standards by HPLC-UV to obtain peak areas A1->A2 A3 Plot Peak Area vs. Concentration to generate calibration curve A2->A3 B4 Determine concentration from calibration curve B1 Prepare saturated solution (as in Gravimetric Method steps 1-3) B2 Filter supernatant and dilute with a known volume of solvent B1->B2 B3 Analyze diluted sample by HPLC-UV to obtain peak area B2->B3 B3->B4 C1 Calculate original solubility (Concentration x Dilution Factor) B4->C1

Caption: Workflow for the HPLC-UV Method.

References

In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-(trifluoromethoxy)anisole (CAS No. 672948-65-1). The information is compiled for use by professionals in research and development who require a detailed understanding of the compound's properties and safety considerations.

Chemical and Physical Properties

This compound is a substituted anisole derivative. While a comprehensive Safety Data Sheet (SDS) with complete physical and chemical data is not publicly available, the following information has been compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₈H₆BrF₃O₂--INVALID-LINK--
Molecular Weight 271.03 g/mol --INVALID-LINK--
IUPAC Name 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene--INVALID-LINK--
CAS Number 672948-65-1--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Flash Point Data not available-

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.[1]

Signal Word: Warning[1]

GHS Pictogram: [1]

  • GHS07: Exclamation Mark

Precautionary Statements: [1] A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501. These statements provide guidance on prevention, response, storage, and disposal of the chemical.

Toxicological Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific handling of this compound are not widely published. Standard laboratory procedures for handling halogenated and trifluoromethyl-substituted aromatic compounds should be followed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment, and avoiding inhalation, ingestion, and skin contact.

Handling and Storage

AspectRecommendation
Storage Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and safety glasses with side shields or goggles.

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS/Label) start->assess_hazards don_ppe Don Personal Protective Equipment (PPE) assess_hazards->don_ppe prepare_work_area Prepare Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area weigh_dispense Weigh and Dispense Compound prepare_work_area->weigh_dispense reaction_setup Perform Experiment/ Reaction Setup weigh_dispense->reaction_setup workup Reaction Work-up/ Quenching reaction_setup->workup waste_disposal Dispose of Waste (Follow Regulations) workup->waste_disposal decontaminate Decontaminate Glassware and Work Area waste_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End: Secure Storage remove_ppe->end

Caption: A generalized workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)anisole (CAS No. 672948-65-1), a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of both a bromine atom and a trifluoromethoxy group offers a unique combination of properties, making this compound a subject of interest for the synthesis of novel bioactive molecules. The bromine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions, while the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Commercial Availability

This compound is commercially available from a number of suppliers. The following table summarizes the availability from several key vendors, providing a comparative overview of purity, quantity, and pricing. Researchers are advised to consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityQuantityPrice (USD)
Ambeed A51591497%1g$90.00
5gContact for price
10gContact for price
Laibo Chem N/ANot Specified250mgR$ 470.10[1]
Sigma-Aldrich AMBH97BA0AA597%Not SpecifiedLogin for price[2][3]
Ark Pharm AK-43528Not SpecifiedNot SpecifiedContact for price
Combi-Blocks QE-5678Not SpecifiedNot SpecifiedContact for price

Note: Prices are subject to change and may not include shipping and handling fees. "Contact for price" indicates that the vendor requires a direct inquiry for pricing information.

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

Materials:

  • 2-(Trifluoromethoxy)anisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)anisole (1.0 equivalent) in anhydrous DMF.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer with brine solution. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Logical Relationships in Drug Discovery

Given the limited specific biological data for this compound, a generalized experimental workflow is presented below. This workflow illustrates a typical screening cascade for a novel small molecule in an early-stage drug discovery program, for instance, targeting a specific kinase.[6][7]

G cluster_0 In Vitro Screening Cascade cluster_1 Compound Progression A Primary Biochemical Assay (e.g., Kinase Activity Assay) B Dose-Response and IC50 Determination A->B C Secondary Assays (e.g., Orthogonal Assay, Selectivity Profiling) B->C H Active Hit B->H D Cellular Target Engagement Assay C->D I Confirmed Hit C->I E Cellular Functional Assay (e.g., Cell Proliferation, Biomarker Modulation) D->E F Lead Candidate Selection E->F J Validated Lead E->J G Novel Compound (this compound derivative) G->A

Caption: A representative workflow for the in vitro screening of a novel small molecule inhibitor.

References

The Trifluoromethoxy Group: A Guide to Its Unique Properties and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the core characteristics of the trifluoromethoxy group, offering insights into its synthesis, properties, and strategic application in drug design and development.

Physicochemical Properties: A Comparative Overview

The trifluoromethoxy group is a powerful modulator of a molecule's electronic and lipophilic character. Its strong electron-withdrawing nature and high lipophilicity distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and other common substituents.

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group, a property quantified by its Hammett constant (σ). This electronic pull can significantly influence the acidity or basicity (pKa) of nearby functional groups within a molecule, which in turn can affect drug-receptor interactions and solubility.

Lipophilicity

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a characteristic quantified by the Hansch hydrophobicity parameter (π).[1] This increased lipophilicity can enhance a drug's ability to cross biological membranes.[1]

Table 1: Comparative Physicochemical Parameters

PropertySubstituentValueReference
Hansch Hydrophobicity Parameter (π) -OCH₃-0.02[2]
-OCF₃+1.04[2]
Hammett Constant (σp) -OCH₃-0.27[3]
-OCF₃+0.35[3]

Table 2: Comparative logP and pKa of Analog Pairs

Parent CompoundSubstituentlogPpKaReference
Anisole-OCH₃2.11-[4]
Trifluoromethoxybenzene-OCF₃3.25-[4]
Phenol-OH1.469.95[4]
4-Trifluoromethoxyphenol-OCF₃2.658.7[4]

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][6] This contrasts with the methoxy group, which is often a site of metabolic O-demethylation. By blocking this common metabolic pathway, the trifluoromethoxy group can increase a drug's half-life and improve its pharmacokinetic profile.[5][6]

Table 3: Comparative In Vitro Metabolic Stability Data

Compound PairIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Methyl-substituted Picornavirus Inhibitor Monkey Liver MicrosomesShorter (not specified)Higher (not specified)[1]
Trifluoromethyl-substituted Picornavirus Inhibitor Monkey Liver MicrosomesLonger (not specified)Lower (not specified)[1]
Generic Methyl-substituted Pyridine Analog Human Liver MicrosomesShorterHigher[7]
Generic Trifluoromethyl-substituted Pyridine Analog Human Liver MicrosomesLongerLower[7]

Note: The data in Table 3 is illustrative of the general trend. Specific values are highly dependent on the molecular scaffold.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule can be challenging due to the instability of the trifluoromethoxide anion. However, several synthetic methods have been developed.

Synthesis of Riluzole

A common method for the synthesis of 2-aminobenzothiazoles, such as the neuroprotective drug Riluzole, involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) [8]

Materials:

  • 4-Trifluoromethoxyaniline

  • Potassium thiocyanate

  • Bromine

  • Acetic acid

  • Ammonia solution

  • Ethanol

  • Water

Procedure:

  • To a solution of 4-trifluoromethoxyaniline (84 g) and potassium thiocyanate (187 g) in acetic acid (500 ml), a solution of bromine (77 g) in acetic acid (220 ml) is added dropwise over one hour.

  • The mixture is stirred overnight at ambient temperature.

  • The reaction mixture is then poured into water (2 liters).

  • The resulting mixture is cooled in an ice bath and neutralized by the addition of ammonia.

  • The insoluble material is separated by filtration and washed with water.

  • The crude product is recrystallized from an ethanol-water mixture (50:50) to yield 2-amino-6-(trifluoromethoxy)benzothiazole (77 g) with a melting point of 119°C.

Experimental Protocols for Property Determination

Accurate determination of physicochemical and metabolic properties is crucial in drug development. Standardized experimental protocols are employed to ensure data reliability and comparability.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).

Experimental Protocol: Shake-Flask logP Determination [9][10]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). The final concentration of the test compound should be low enough to avoid saturation in either phase.

  • Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • After shaking, centrifuge the vials to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Experimental Protocol: In Vitro Microsomal Stability Assay [6]

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive controls.

  • In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and protein concentration.

Visualizing Mechanisms and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures.

Signaling Pathway of Riluzole

Riluzole, a drug containing a trifluoromethoxy group, is used to treat amyotrophic lateral sclerosis (ALS). Its mechanism of action involves the modulation of glutamatergic neurotransmission.[11]

Riluzole_Signaling_Pathway Riluzole Riluzole (-OCF3) VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits Glutamate_Receptors Postsynaptic Glutamate Receptors (NMDA, Kainate) Riluzole->Glutamate_Receptors Inhibits Excitotoxicity Neuronal Excitotoxicity & Cell Death Riluzole->Excitotoxicity Reduces VGSC->Glutamate_Release Activates Glutamate_Release->Glutamate_Receptors Activates Ca_Influx Ca2+ Influx Glutamate_Receptors->Ca_Influx Increases Ca_Influx->Excitotoxicity Leads to Neuroprotection Neuroprotection

Signaling pathway of Riluzole.
Experimental Workflow for In Vitro Metabolic Stability Assessment

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using an in vitro assay.[7]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound & Control Solutions Pre_Incubate Pre-incubate Microsomes & Compound at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Liver Microsome Suspension Prep_Microsomes->Pre_Incubate Prep_Cofactor Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_Cofactor->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Stop Solution Time_Points->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Quantify Parent Compound & Calculate t½, CLint Analyze->Data_Processing

Workflow for in vitro metabolic stability assessment.

Conclusion

The trifluoromethoxy group is a valuable substituent in medicinal chemistry, offering a unique combination of electronic and steric properties that can be leveraged to enhance the drug-like characteristics of a molecule. Its ability to increase lipophilicity and block metabolic degradation makes it a powerful tool for optimizing pharmacokinetic profiles. While its synthesis can be challenging, the development of new methodologies continues to expand its accessibility. A thorough understanding of the properties and applications of the trifluoromethoxy group is essential for the rational design of new and improved therapeutic agents.

References

The Versatility of Brominated Anisoles in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Brominated Anisoles in Organic Synthesis.

This whitepaper serves as an in-depth technical resource, detailing the multifaceted applications of brominated anisoles as versatile building blocks in the synthesis of complex organic molecules. With a focus on their utility in forming carbon-carbon and carbon-heteroatom bonds, this guide provides a thorough overview of key transformations, quantitative data, detailed experimental protocols, and visual representations of synthetic pathways. The strategic importance of the bromo- and methoxy- functionalities in directing reactivity and enabling a wide array of chemical manipulations is highlighted throughout.

Introduction: The Strategic Advantage of Brominated Anisoles

Brominated anisoles are a class of aromatic compounds that have garnered significant attention in organic synthesis due to their unique combination of functional groups. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group and activates the aromatic ring towards electrophilic substitution, while also enabling directed ortho-metalation. The bromine atom, a versatile halide, readily participates in a multitude of cross-coupling reactions, serving as a synthetic handle for the introduction of diverse molecular fragments. This dual functionality makes brominated anisoles highly valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide will explore the synthesis of brominated anisole isomers and their subsequent application in several cornerstone reactions of modern organic synthesis.

Synthesis of Brominated Anisole Isomers

The regioselective synthesis of the three primary isomers of bromoanisole—ortho, meta, and para—is crucial for their application in targeted molecular construction.

  • 4-Bromoanisole (p-Bromoanisole): The para-isomer is typically synthesized via electrophilic bromination of anisole. The methoxy group strongly directs the incoming electrophile to the para position, often leading to high yields of the desired product.[2] Common brominating agents include molecular bromine in a suitable solvent or N-bromosuccinimide (NBS) with a catalyst.[3] Another route involves the methylation of 4-bromophenol using reagents like dimethyl sulfate.[2]

  • 2-Bromoanisole (o-Bromoanisole): The synthesis of the ortho-isomer is more challenging due to steric hindrance from the adjacent methoxy group. Direct bromination of anisole often yields a mixture of ortho and para isomers, with the para isomer being the major product.[4] A common strategy to obtain 2-bromoanisole involves the diazotization of 2-bromoaniline, followed by hydrolysis to the corresponding phenol and subsequent methylation.[5] Alternatively, ortho-lithiation of anisole followed by quenching with a bromine source can be employed.

  • 3-Bromoanisole (m-Bromoanisole): The meta-isomer cannot be synthesized by direct bromination of anisole due to the ortho-, para-directing nature of the methoxy group. A common synthetic route involves the diazotization of m-anisidine, followed by a Sandmeyer-type reaction with a bromide source.

Key Transformations of Brominated Anisoles

Brominated anisoles are key substrates in a variety of powerful synthetic transformations. The following sections detail the most significant of these reactions, providing quantitative data and experimental protocols.

Cross-Coupling Reactions

The carbon-bromine bond in brominated anisoles is readily activated by transition metal catalysts, enabling a diverse range of cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Brominated anisoles are excellent substrates for this reaction, allowing for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Table 1: Suzuki-Miyaura Coupling of Brominated Anisoles with Phenylboronic Acid

Bromoanisole IsomerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (0.5)NoneK₂CO₃Water/EthanolRT295N/A
4-BromoanisolePd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O1001698N/A
2-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O801292N/A

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a water/ethanol mixture (3 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Bromoanisole Bromoanisole Reaction Cross-Coupling Bromoanisole->Reaction BoronicAcid Organoboron Reagent BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Biaryl Biaryl Product Reaction->Biaryl Byproducts Byproducts Reaction->Byproducts

Caption: Suzuki-Miyaura coupling workflow.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aniline derivatives.

Table 2: Buchwald-Hartwig Amination of 4-Bromoanisole with Various Amines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801895N/A
AnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1002488N/A
Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃t-BuOH1101291N/A

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromoanisole (1.0 mmol), and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L_n OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' PdII_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig amination cycle.

Brominated anisoles are also effective substrates for a variety of other important cross-coupling reactions, including:

  • Heck Reaction: For the synthesis of substituted alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

  • Stille Coupling: Involving the reaction with organostannanes.

  • Negishi Coupling: Utilizing organozinc reagents.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of diaryl ethers or amines.[6]

Grignard Reagent Formation

The carbon-bromine bond in bromoanisoles can be readily converted to a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. These powerful nucleophiles can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Table 3: Grignard Reagent Formation and Subsequent Reactions

Bromoanisole IsomerElectrophileSolventYield (%)Reference
4-BromoanisoleBenzaldehydeTHF85N/A
2-BromoanisoleAcetoneDiethyl ether82N/A
3-BromoanisoleCO₂ (dry ice)THF78N/A

Experimental Protocol: Formation of 4-Anisylmagnesium Bromide and Reaction with Benzaldehyde

Magnesium turnings (1.2 equiv.) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine is added to initiate the reaction. A solution of 4-bromoanisole (1.0 equiv.) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting Grignard solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 1 hour, then quenched by the slow addition of saturated aqueous NH₄Cl. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The crude alcohol is purified by column chromatography.

Directed Ortho-Metalation (DoM)

The methoxy group of anisole and its brominated derivatives can direct the deprotonation of the ortho-position by a strong organolithium base, such as n-butyllithium. This directed ortho-metalation (DoM) generates a highly reactive aryllithium species that can be trapped with various electrophiles to introduce a wide range of functional groups specifically at the position adjacent to the methoxy group.

Table 4: Directed Ortho-Metalation of Bromoanisoles and Electrophilic Quenching

BromoanisoleBaseElectrophileSolventYield (%)Reference
4-Bromoanisolen-BuLi/TMEDADMFTHF75 (aldehyde)N/A
2-Bromoanisoles-BuLiMe₃SiClDiethyl ether88 (silylated)N/A
Anisolen-BuLiI₂Hexane/TMEDA90 (2-iodoanisole)N/A

Experimental Protocol: Directed Ortho-Metalation of 4-Bromoanisole

To a solution of 4-bromoanisole (1.0 equiv.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv.) dropwise. The solution is stirred at this temperature for 1 hour, during which time the aryllithium species forms. Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting aldehyde is purified by column chromatography.

Diagram: Directed Ortho-Metalation Logical Flow

DoM_Flow Start Substituted Anisole Coordination Coordination of Organolithium to Methoxy Group Start->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Electrophilic_Quench Reaction with Electrophile (E+) Aryllithium->Electrophilic_Quench Product Ortho-Functionalized Anisole Electrophilic_Quench->Product

Caption: Directed ortho-metalation pathway.

Spectroscopic Data of Bromoanisole Isomers

Accurate characterization of the bromoanisole isomers is essential for their use in synthesis. The following table summarizes key spectroscopic data for the ortho, meta, and para isomers.

Table 5: Spectroscopic Data for Bromoanisole Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spectrum (m/z)
2-Bromoanisole 7.53 (dd), 7.27 (m), 6.90 (dd), 6.83 (m), 3.89 (s, 3H)155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.21250 (C-O), 1470 (C=C), 2950 (C-H)186/188 (M+), 171/173, 107, 77
3-Bromoanisole 7.15-7.05 (m, 2H), 6.95 (m, 1H), 6.80 (m, 1H), 3.75 (s, 3H)160.0, 130.5, 123.0, 121.5, 116.0, 112.5, 55.21245 (C-O), 1475 (C=C), 2940 (C-H)186/188 (M+), 171/173, 107, 77
4-Bromoanisole 7.37 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H)158.7, 132.2, 115.8, 112.8, 55.41240 (C-O), 1480 (C=C), 2850-2960 (C-H)186/188 (M+), 171/173, 107

Note: NMR data is typically recorded in CDCl₃. IR data represents key characteristic peaks.[7][8]

Conclusion

Brominated anisoles are undeniably powerful and versatile intermediates in the field of organic synthesis. Their unique electronic and structural features allow for a broad spectrum of chemical transformations, providing access to a vast array of complex molecular architectures. The ability to selectively functionalize the aromatic ring through either the bromine or the methoxy-directed positions offers chemists a strategic advantage in the design and execution of synthetic routes. This guide has provided a comprehensive overview of the most critical reactions involving brominated anisoles, complete with quantitative data, detailed protocols, and visual workflows, to aid researchers and developers in harnessing the full potential of these valuable synthetic building blocks. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of brominated anisoles in the ongoing quest for novel and impactful molecules.

References

The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest, imparting unique and often advantageous physicochemical properties to aromatic scaffolds. This technical guide provides an in-depth exploration of trifluoromethoxylated aromatic compounds, covering their synthesis, key properties, and applications, with a particular focus on their role in drug discovery and development.

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] Its properties are distinct from both its methoxy (-OCH3) analogue and the closely related trifluoromethyl (-CF3) group. Understanding these properties is crucial for leveraging the -OCF3 group in molecular design.

The trifluoromethoxy group significantly enhances the lipophilicity of a molecule, a critical factor for cell membrane permeability and bioavailability.[2][3] This increased lipophilicity is attributed to the three fluorine atoms. Furthermore, the potent electron-withdrawing effect of the -OCF3 group can profoundly influence the acidity or basicity of nearby functional groups and modulate the electron density of the aromatic ring, thereby affecting its reactivity and interactions with biological targets.[2]

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Methoxy (-OCH3)Chlorine (-Cl)
Hansch Lipophilicity Parameter (π) +1.04+0.88-0.02+0.71
Hammett Meta Constant (σm) +0.38+0.43+0.12+0.37
Hammett Para Constant (σp) +0.25+0.54-0.27+0.23

This table summarizes key physicochemical parameters, highlighting the unique electronic and lipophilic contributions of the trifluoromethoxy group compared to other common substituents.

Synthesis of Trifluoromethoxylated Aromatic Compounds

The introduction of the trifluoromethoxy group onto an aromatic ring presents unique synthetic challenges, primarily due to the instability of the trifluoromethoxide anion.[2] However, a number of effective methodologies have been developed, broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethoxylation

This approach typically involves the reaction of an activated aryl halide with a source of the trifluoromethoxide anion. Due to the anion's instability, this is often generated in situ or a stable surrogate is employed.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes a two-step synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the production of the insecticide Metaflumizone.[4]

  • Step 1: Amination of Trifluoromethoxybenzene.

    • To a reaction vessel under a continuous argon atmosphere and vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous dimethyl sulfoxide (DMSO).

    • Add a mixture of sodium ferrate and sodium bromide (1:1 molar ratio) as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary mixture should be 1:1.4.

    • Heat the mixture to 95°C for 4 hours.

    • Add sodium amide (4.5 molar equivalents relative to trifluoromethoxybenzene).

    • Increase the temperature to 155°C and the pressure to 4 atmospheres.

    • Continue the reaction for 10 hours.[4]

  • Step 2: Work-up and Isolation.

    • After cooling the reaction mixture, pour it into 8 volumes of water.

    • Extract the aqueous mixture with chloroform (4 times the original reaction volume).

    • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)aniline.[4]

Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylation reagents allow for the direct introduction of the -OCF3 group onto electron-rich aromatic rings, such as phenols.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols (as an analogue to trifluoromethoxylation)

While direct electrophilic trifluoromethoxylation of phenols can be challenging, the analogous trifluoromethylthiolation provides a useful procedural template. This protocol details the para-selective trifluoromethylthiolation of phenols using N-(trifluoromethylsulfanyl)aniline.[5]

  • Reaction Setup.

    • In a suitable reaction vessel, dissolve the substituted phenol in untreated dichloromethane under an air atmosphere with stirring at room temperature.

    • Add N-(trifluoromethylsulfanyl)aniline (1 equivalent).

    • For reactive phenols (e.g., catechol), add boron trifluoride etherate (BF3·Et2O) as a promoter. For less reactive phenols, use triflic acid.[5]

  • Reaction and Work-up.

    • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Radical Trifluoromethoxylation

Radical-based methods have emerged as powerful tools for the C-H trifluoromethoxylation of a broad range of (hetero)arenes, often under mild, photoredox-catalyzed conditions.[6]

Experimental Protocol: Photocatalytic C-H Trifluoromethoxylation of Arenes using Bis(trifluoromethyl)peroxide (BTMP)

This protocol describes a general procedure for the photocatalytic trifluoromethoxylation of arenes.[6]

  • Reaction Setup.

    • In a reaction vessel, combine the aromatic substrate (5 equivalents), [Ru(bpy)3][PF6]2 (1.5 mol%), and potassium fluoride (0.1 equivalents) in acetonitrile (0.2 M).

    • Condense bis(trifluoromethyl)peroxide (BTMP, 1 equivalent) into the reaction mixture at a low temperature.

    • Seal the vessel and allow it to warm to room temperature.

  • Photocatalysis and Analysis.

    • Irradiate the reaction mixture with blue LEDs for 16 hours at room temperature with stirring.

    • After the reaction, analyze the product mixture by 19F NMR spectroscopy using an internal standard to determine the yield and regioselectivity.[6]

Applications in Drug Discovery: The Case of Riluzole

The unique properties of the trifluoromethoxy group have been exploited in the design of bioactive molecules. A prominent example is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1][7]

Signaling Pathways of Riluzole

Riluzole's mechanism of action is multifaceted, primarily targeting the glutamatergic system to reduce excitotoxicity, a key factor in the pathogenesis of ALS.[1][8]

Riluzole_Signaling_Pathway Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptors Riluzole->NMDA_Receptor Inhibits Kainate_Receptor Kainate Receptors Riluzole->Kainate_Receptor Inhibits WNT_beta_catenin WNT/β-catenin Pathway Riluzole->WNT_beta_catenin Modulates VGKC Voltage-Gated Potassium Channels Riluzole->VGKC Modulates Akt_Pathway Activation of Akt Pathway Riluzole->Akt_Pathway Activates Glutamate_Release Inhibition of Glutamate Release VGSC->Glutamate_Release Excitotoxicity Reduced Excitotoxicity Glutamate_Release->Excitotoxicity Postsynaptic_Effects Blockade of Postsynaptic Effects NMDA_Receptor->Postsynaptic_Effects Kainate_Receptor->Postsynaptic_Effects Postsynaptic_Effects->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection WNT_beta_catenin->Neuroprotection Membrane_Stabilization Neuronal Membrane Stabilization VGKC->Membrane_Stabilization Membrane_Stabilization->Neuroprotection Cell_Survival Enhanced Cell Survival Akt_Pathway->Cell_Survival Cell_Survival->Neuroprotection

Caption: Signaling pathways modulated by the trifluoromethoxylated drug Riluzole.

Riluzole's primary neuroprotective effects are believed to stem from its inhibition of glutamate release via the blockade of voltage-gated sodium channels on presynaptic nerve terminals.[1] It also directly blocks postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors, further reducing glutamatergic neurotransmission.[1] Additionally, Riluzole has been shown to modulate voltage-gated potassium channels, leading to neuronal membrane stabilization.[7] More recently, its interaction with intracellular signaling cascades, such as the WNT/β-catenin pathway and the activation of the pro-survival Akt pathway, has been highlighted, suggesting a more complex mechanism of action.[7][9]

Experimental Workflow: From Synthesis to Screening

The discovery and development of novel trifluoromethoxylated aromatic compounds as drug candidates often follows a systematic workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Aromatic Precursor Selection Synthesis Trifluoromethoxylation Reaction Optimization Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Compound Library of Trifluoromethoxylated Aromatics Purification->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification and Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the discovery of trifluoromethoxylated drug candidates.

This workflow begins with the selection of appropriate aromatic starting materials, followed by the optimization of the trifluoromethoxylation reaction to generate a library of diverse analogues. These compounds are then subjected to high-throughput screening to identify initial "hits" with desired biological activity. Subsequent rounds of medicinal chemistry, guided by structure-activity relationship (SAR) studies, are performed to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds, ultimately leading to the identification of a preclinical candidate.

Conclusion

Trifluoromethoxylated aromatic compounds represent a valuable and increasingly accessible class of molecules for researchers in drug discovery and materials science. The unique electronic and steric properties of the trifluoromethoxy group offer a powerful tool for fine-tuning molecular properties to achieve desired biological activities and physicochemical characteristics. With an expanding repertoire of synthetic methodologies and a growing understanding of their structure-activity relationships, the strategic incorporation of the trifluoromethoxy group is poised to play an even more significant role in the development of next-generation therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-(trifluoromethoxy)anisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group.

Application Notes

The trifluoromethoxy group is a valuable substituent in drug design, often referred to as a "super methyl" group. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The incorporation of the trifluoromethoxy moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The reaction of this compound with various boronic acids or esters provides a direct route to a diverse range of substituted biaryls, which are key scaffolds in many pharmaceutical agents and functional materials.

The substrate, this compound, possesses both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group. This electronic profile can influence the reactivity of the C-Br bond in the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, the first step in the catalytic cycle.

Key Applications in Drug Discovery:

  • Scaffold for Kinase Inhibitors: The resulting biaryl structures can serve as core scaffolds for the development of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethoxy group can improve the blood-brain barrier penetration of molecules, making this reaction valuable for the synthesis of novel CNS-active compounds.

  • Metabolic Stability Enhancement: The trifluoromethoxy group is highly resistant to metabolic degradation, and its incorporation into a drug candidate can block potential sites of metabolism, thereby increasing the compound's half-life.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid/ester, the palladium catalyst, any additional ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe. If a water co-solvent is used, it should be degassed.

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following tables provide representative quantitative data for Suzuki-Miyaura coupling reactions of aryl bromides that are structurally analogous to this compound. These conditions can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001895
21-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane901288
35-Bromo-1,3-dimethoxybenzene3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF1101692
42-Bromoanisole4-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane1002485

Note: The data in this table is compiled from various sources for analogous reactions and should be used as a guideline for optimizing the reaction of this compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Ln OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine this compound, arylboronic acid, catalyst, ligand, and base in a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent. B->C D 4. Heat to the desired temperature with stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature and perform aqueous workup. E->F G 7. Extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic layer. G->H I 9. Purify by column chromatography. H->I

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Signaling_Pathway_Relevance cluster_synthesis Synthesis cluster_bio Biological Application Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Product Biaryl Product (e.g., Kinase Inhibitor Precursor) Suzuki->Product Kinase Protein Kinase Product->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Signal Cellular Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Signal

Caption: Relevance of synthesized biaryls in inhibiting kinase signaling pathways.

References

Application of 5-Bromo-2-(trifluoromethoxy)anisole in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(trifluoromethoxy)anisole is a versatile, fluorinated aromatic compound with significant potential as a key building block in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group is known to enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of active ingredients. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note details a proposed synthetic route for the application of this compound in the development of potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). The methodologies and data presented are based on analogous compounds reported in the scientific literature, providing a strong rationale for the proposed application.[1]

Proposed Application: Synthesis of a Novel PPO-Inhibiting Herbicide

Drawing inspiration from the work of Cai et al. (2022) on α-trifluoroanisole derivatives with phenylpyridine moieties, a novel herbicidal compound can be synthesized from this compound.[1] The proposed target molecule shares structural similarities with highly active compounds that have demonstrated excellent herbicidal activity against a range of broadleaf and grass weeds. The proposed synthetic pathway involves the conversion of this compound to a benzyl alcohol intermediate, followed by an etherification reaction with a suitable phenylpyridine derivative.

Data Presentation: Herbicidal Activity of Analogous Compounds

The following table summarizes the herbicidal activity of compound 7a , an analogue of the proposed target molecule, as reported by Cai et al. (2022). This data provides a benchmark for the expected efficacy of herbicides derived from this compound.[1]

CompoundTarget Weed SpeciesApplication Rate (g a.i./hm²)Inhibitory Activity (%)ED₅₀ (g a.i./hm²)
7a Abutilon theophrasti37.5>8013.32
Amaranthus retroflexus37.5>805.48
Eclipta prostrata37.5>80-
Digitaria sanguinalis37.5>80-
Setaria viridis37.5>80-
Fomesafen (Commercial Standard)Abutilon theophrasti37.5-36.39
Amaranthus retroflexus37.5-10.09

Table 1: Herbicidal activity of compound 7a against various weed species. Data extracted from Cai et al. (2022).[1]

The mechanism of action for these compounds is the inhibition of protoporphyrinogen oxidase (PPO). The in vitro inhibitory activity of compound 7a against Nicotiana tabacum PPO (NtPPO) is presented in Table 2.

CompoundTarget EnzymeIC₅₀ (nM)
7a NtPPO9.4
FomesafenNtPPO110.5

Table 2: In vitro PPO inhibition by compound 7a . Data extracted from Cai et al. (2022).[1]

Experimental Protocols

Protocol 1: Proposed Synthesis of a Novel PPO-Inhibiting Herbicide from this compound

This protocol describes a proposed two-step synthesis of a novel herbicidal compound.

Step 1: Synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add paraformaldehyde (1.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

Step 2: Synthesis of the Final Product

  • To a solution of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (1.0 eq) and 3-chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final herbicidal compound.

Protocol 2: Greenhouse Bioassay for Herbicidal Activity

This protocol is adapted from the methodology described by Cai et al. (2022) for evaluating the post-emergence herbicidal activity of the synthesized compounds.[1]

  • Cultivate weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standard potting mix in a greenhouse.

  • When the weeds reach the 2-3 leaf stage, spray them with a solution of the synthesized herbicide at various concentrations (e.g., ranging from 10 to 100 g a.i./hm²). The herbicide should be formulated with a suitable solvent and surfactant.

  • Include a negative control (sprayed with solvent and surfactant only) and a positive control (a commercial herbicide like fomesafen).

  • Maintain the plants in the greenhouse under controlled conditions of temperature, humidity, and light.

  • Visually assess the percentage of inhibition (plant injury) at 14 days after treatment compared to the negative control.

  • Calculate the ED₅₀ value (the dose required for 50% growth inhibition) using a suitable statistical software.

Protocol 3: In Vitro PPO Inhibition Assay

This protocol is for determining the inhibitory activity of the synthesized compound against the PPO enzyme, based on general procedures for such assays.

  • Prepare a crude extract of PPO from a plant source (e.g., Nicotiana tabacum leaves).

  • Prepare a reaction mixture containing a buffer solution, the PPO enzyme extract, and the synthesized herbicide at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the rate of formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength.

  • Calculate the percentage of inhibition for each herbicide concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

G cluster_0 Proposed Synthesis of a Novel Herbicide A This compound B (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (Intermediate 1) A->B 1. n-BuLi, Paraformaldehyde 2. NH4Cl (aq) D Novel PPO-Inhibiting Herbicide B->D K2CO3, DMF, 80°C C 3-chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine C->D

Caption: Proposed synthetic pathway for a novel PPO-inhibiting herbicide.

G cluster_1 Greenhouse Bioassay Workflow A Weed Cultivation (2-3 leaf stage) B Herbicide Application (Varying Concentrations) A->B C Incubation (Greenhouse, 14 days) B->C D Visual Assessment (% Inhibition) C->D E Data Analysis (ED50 Calculation) D->E

Caption: Experimental workflow for the greenhouse herbicidal activity bioassay.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials.[2] The substrate, 5-Bromo-2-(trifluoromethoxy)anisole, presents a unique electronic profile with a strongly electron-withdrawing trifluoromethoxy group and an electron-donating methoxy group. This substitution pattern influences the reactivity of the C-Br bond and requires careful selection of catalytic components to achieve efficient amination. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with an amine in the presence of a suitable ligand and base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]

The selection of the palladium precursor, ligand, base, and solvent is critical for the success of the reaction, particularly with electronically complex substrates. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with substitution patterns similar to this compound. The selection of catalyst, ligand, and base should be optimized for each specific amine coupling partner.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Primary Aliphatic Amine (e.g., n-Butylamine)Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene100-11012-2480-95
2Secondary Aliphatic Amine (e.g., Morpholine)Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5-2.0)Dioxane100-11016-2475-90
3Primary Aryl Amine (e.g., Aniline)Pd₂(dba)₃ (1-2)BrettPhos (2-4)K₃PO₄ (2.0)Toluene100-11018-3670-85
4Secondary Aryl Amine (e.g., N-Methylaniline)Pd G3 Precatalyst (1-2)(supplied with precatalyst)LHMDS (1.5)THF80-10012-2465-80

Note: This data is representative and based on general protocols for similar substrates. Optimization may be required for this compound.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium Carbonate, or Potassium Phosphate) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine.

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-36 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethoxy)aniline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Oven-dried Schlenk Tube add_catalyst Add Pd Precatalyst & Ligand prep_vessel->add_catalyst add_reagents Add Base, Aryl Bromide, & Amine add_catalyst->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat & Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pdII_complex Ar-Pd(II)(L)-X pd0->pdII_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(R2NH)]+X- pdII_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L)(NR2) amine_complex->amido_complex + Base - Base-H+X- amido_complex->pd0 product Ar-NR2 amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Sonogashira Coupling of 5-Bromo-2-(trifluoromethoxy)anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-2-(trifluoromethoxy)anisole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The protocols outlined below are based on established methodologies for the coupling of aryl bromides and can be adapted for various research and development applications.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy and methoxy substituents. The Sonogashira coupling of this substrate allows for the introduction of an alkyne moiety, opening avenues for further functionalization and the synthesis of complex molecular architectures. This document details both traditional copper-co-catalyzed and copper-free Sonogashira coupling conditions, providing a versatile toolkit for researchers.

Key Reaction Parameters

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. For aryl bromides, particularly those that are electron-rich or sterically hindered, the selection of appropriate reaction conditions is crucial for achieving high yields.[4][5]

  • Catalyst System: The most common catalyst system involves a palladium(0) source, often generated in situ from a palladium(II) precursor, and a copper(I) co-catalyst.[1] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

  • Ligands: Phosphine ligands are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Bulky, electron-rich phosphines have been shown to be particularly effective for the coupling of aryl bromides, enabling reactions at lower temperatures and catalyst loadings.[4][7]

  • Base: An amine base is required to deprotonate the terminal alkyne, forming the copper or palladium acetylide intermediate.[1] Common bases include triethylamine, diisopropylamine, and piperidine.

  • Solvent: A variety of solvents can be employed, with polar aprotic solvents such as dimethylformamide (DMF), and ethereal solvents like tetrahydrofuran (THF) and dioxane being common choices.

Experimental Protocols

Two representative protocols are provided below: a traditional palladium/copper co-catalyzed reaction and a copper-free alternative. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.

Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling of aryl bromides.

Diagram of the Experimental Workflow

Sonogashira_Workflow sub Substrates: This compound Terminal Alkyne setup Reaction Setup: Inert Atmosphere (N2 or Ar) Schlenk Flask sub->setup reagents Reagents: Pd Catalyst (e.g., PdCl2(PPh3)2) CuI, Base (e.g., TEA) reagents->setup solvent Anhydrous Solvent (e.g., THF or DMF) solvent->setup reaction Reaction: Stirring at specified temperature and time setup->reaction Heat/Stir workup Aqueous Workup: Quench, Extract, Dry reaction->workup Cool purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Sonogashira coupling experiment.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF or DMF (5-10 mL per mmol of aryl bromide).

  • Add triethylamine (2.0 equiv) to the mixture.

  • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of di-alkyne byproducts.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium acetate (Pd(OAc)₂) or (AllylPdCl)₂[6]

  • A bulky electron-rich phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos, or P(t-Bu)₃)[6][7][8]

  • A suitable base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dioxane, DMF, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (0.04 equiv) in the chosen anhydrous solvent.

  • Add this compound (1.0 equiv) and the base (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium black, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Data Summary Table

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound. The optimal conditions may vary depending on the specific alkyne used.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldsReference
PdCl₂(PPh₃)₂ / CuIPPh₃TEATHF/DMF25 - 80Good to Excellent[1]
Pd(OAc)₂ / CuIPPh₃PiperidineDMF100GoodGeneral
(AllylPdCl)₂P(t-Bu)₃DABCODMF25Good to Excellent[6]
Pd(OAc)₂XPhosK₂CO₃Dioxane100Good[8]
PdCl₂(CH₃CN)₂cataCXium PlntbTMEDATMEDA80High[9]

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich ligand), or a stronger base. The purity of the reagents, particularly the solvent and base, is critical.

  • Homocoupling: The formation of Glaser coupling byproducts is a common issue in copper-catalyzed reactions.[6] Switching to a copper-free protocol can mitigate this problem.

  • Dehalogenation: In some cases, dehalogenation of the aryl bromide can occur as a side reaction. Using milder reaction conditions or a different base may help to reduce this.

  • Substrate Reactivity: The electronic nature of the aryl bromide can influence its reactivity. Electron-withdrawing groups can sometimes increase the rate of oxidative addition to the palladium center.[5]

By following these guidelines and protocols, researchers can effectively perform the Sonogashira coupling of this compound to generate a wide range of valuable compounds for various applications in drug discovery and materials science.

References

Synthesis of Biaryl Compounds Using 5-Bromo-2-(trifluoromethoxy)anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-Bromo-2-(trifluoromethoxy)anisole as a key building block. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below describe common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, for the synthesis of a diverse range of biaryl and substituted aniline derivatives.

Introduction to Biaryl Synthesis via Cross-Coupling Reactions

Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient construction of these carbon-carbon and carbon-nitrogen bonds. This compound is a versatile starting material, with the bromine atom serving as a reactive handle for these transformations. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene100880-90
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)DMF1101270-85

Note: Yields are typical for this class of reaction and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Reagents Reagents: - this compound - Arylboronic acid - Pd Catalyst - Base Setup Reaction Setup: - Add solids to flask - Evacuate & backfill (3x) - Add degassed solvent Reagents->Setup Reaction Reaction: - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O & brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column chromatography Workup->Purification Product Biaryl Product Purification->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal Alkyne PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2)THFRT480-90
21-HexynePdCl₂(PPh₃)₂ (2) / CuI (4)DIPA (2)DMF50675-85
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2)THFRT390-98

Note: Yields are typical for this class of reaction and may vary depending on the specific substrate and reaction conditions.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne CuX CuX Transmetal->CuX Regenerates Cu(I) RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne R-C≡C-H + Base CuX->Alkyne Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Cu_acetylide->Transmetal

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction is of great importance in drug discovery for the construction of molecules containing the arylamine moiety.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene1001875-85
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1102470-80
3n-ButylaminePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄ (2.0)Toluene1001680-90

Note: Yields are typical for this class of reaction and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base Inert Inert Atmosphere: - Glovebox or Schlenk line Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C (12-24 h) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter Cool->Filter Wash Wash with H₂O & Brine Filter->Wash Purify Dry, Concentrate & Purify (Column Chromatography) Wash->Purify Product Arylamine Product Purify->Product

Buchwald-Hartwig Amination Workflow

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols described in these application notes provide a robust starting point for the synthesis of a variety of biaryl and arylamine compounds from this compound. The resulting products, incorporating the valuable trifluoromethoxy moiety, are of significant interest for applications in drug discovery and materials science. Optimization of the presented conditions may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols: Incorporating the Trifluoromethoxy Group into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in modern medicinal chemistry, offering a unique combination of properties that can significantly enhance the therapeutic potential of bioactive molecules.[1][2] Its incorporation is a strategic approach to modulate key physicochemical and pharmacokinetic parameters, ultimately leading to improved drug candidates.[2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety possesses distinct electronic and lipophilic characteristics that can be leveraged to overcome common challenges in drug development.[2][3]

The primary benefits of introducing a trifluoromethoxy group include:

  • Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[2] This increased lipophilicity can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[3]

  • Improved Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group make it highly resistant to oxidative metabolism, particularly by cytochrome P450 enzymes.[2][4] This can block common metabolic pathways, such as O-demethylation, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[2][5]

  • Modulation of Electronic Properties: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and alter interactions with biological targets.[2] This can lead to enhanced binding affinity and potency.

  • Favorable Conformation: The trifluoromethoxy group can influence the conformation of a molecule, which can be advantageous for optimizing interactions with a target receptor.[3]

This document provides detailed application notes, comparative data, and experimental protocols for the incorporation and evaluation of the trifluoromethoxy group in bioactive molecules.

Data Presentation: Quantitative Impact of Trifluoromethoxylation

The strategic replacement of a methoxy (-OCH₃) or methyl (-CH₃) group with a trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) group can lead to significant improvements in key drug-like properties. The following tables summarize the quantitative effects on lipophilicity, metabolic stability, and biological activity.

Table 1: Comparison of Physicochemical Properties

PropertyParent MoietyTrifluorinated AnalogQuantitative ChangeRationale for Change
Lipophilicity (logP) Methoxy (-OCH₃)Trifluoromethoxy (-OCF₃)ΔlogP ≈ +1.04[2]The high hydrophobicity of the fluorine atoms significantly increases the partition coefficient.[3][6]
Methyl (-CH₃)Trifluoromethyl (-CF₃)ΔlogP ≈ +0.88[2]The trifluoromethyl group is more lipophilic than a methyl group, but less so than a trifluoromethoxy group.[7]
Acidity (pKa of Phenol) Phenol4-(Trifluoromethoxy)phenolpKa decreasesThe strong electron-withdrawing nature of the -OCF₃ group stabilizes the phenoxide anion, increasing acidity.[8]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Parent Compound (Analog)Trifluorinated Analogt½ (min) - Parentt½ (min) - AnalogFold Increase in StabilityPrimary Metabolic Pathway of Parent
N-Methyl CompoundN-Trifluoromethyl CompoundVaries (typically shorter)Varies (typically longer)Significant increaseN-demethylation by CYP450 enzymes
Methoxy-substituted AromaticTrifluoromethoxy-substituted AromaticVaries (typically shorter)Varies (typically longer)Significant increaseO-demethylation by CYP450 enzymes
Picornavirus Inhibitor (Methyl analog)Picornavirus Inhibitor (Trifluoromethyl analog)--Reduced number of metabolites (8 to 2)Methyl group hydroxylation[4]

Table 3: Impact on Biological Activity - A Case Study of Thioxanthone Analogues

CompoundSubstitution PatternTargetIC₅₀ (nM)
1 Trifluoromethyl, PhenylCOX-227.1 ± 0.6
3 Trifluoromethyl, CysteineCOX-225.9 ± 0.45
Celecoxib (Control) Trifluoromethyl, PhenylCOX-240

Data in this table is derived from a study on trifluoromethyl thioxanthone analogues and is presented to illustrate the impact on bioactivity.[9]

Signaling Pathways and Mechanisms of Action

The trifluoromethoxy group is present in several approved drugs, each with a distinct mechanism of action. Understanding these pathways is crucial for rational drug design.

Riluzole: Modulation of Glutamatergic Neurotransmission

Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to the modulation of glutamate signaling through multiple mechanisms.[1][10][11]

Riluzole_Mechanism Riluzole Riluzole Na_Channel Voltage-gated Na+ Channels Riluzole->Na_Channel Inactivates NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits Kainate_Receptor Kainate Receptor Riluzole->Kainate_Receptor Inhibits GABA_A_Receptor GABAA Receptor Riluzole->GABA_A_Receptor Potentiates Glutamate_Release ↓ Glutamate Release Na_Channel->Glutamate_Release Postsynaptic_Effects ↓ Postsynaptic Excitotoxicity Glutamate_Release->Postsynaptic_Effects NMDA_Receptor->Postsynaptic_Effects Kainate_Receptor->Postsynaptic_Effects Neuroprotection Neuroprotection Postsynaptic_Effects->Neuroprotection

Caption: Mechanism of action of Riluzole.

Delamanid and Pretomanid: Inhibition of Mycobacterial Cell Wall Synthesis

Delamanid and Pretomanid are nitroimidazole-class antibiotics used to treat multidrug-resistant tuberculosis.[12][13][14] They are prodrugs that are activated within the mycobacterium to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall.[12][13][15]

TB_Drug_Mechanism cluster_mycobacterium Mycobacterium tuberculosis Prodrug Delamanid / Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Prodrug->Ddn Activation Active_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Active_Metabolite Mycolic_Acid_Synth Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Synth Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Synthesis Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption

Caption: Activation and mechanism of Delamanid and Pretomanid.

Sonidegib: Inhibition of the Hedgehog Signaling Pathway

Sonidegib is an anticancer agent used for the treatment of basal cell carcinoma. It functions by inhibiting the Hedgehog signaling pathway, a critical pathway in cell growth and differentiation.

Sonidegib_Mechanism Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Gene_Expression Target Gene Expression (Cell Proliferation, Survival) GLI->Gene_Expression Activates Tumor_Growth Tumor_Growth Gene_Expression->Tumor_Growth Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by Sonidegib.

Celikalim: Potassium Channel Opening

Celikalim is an antihypertensive agent that acts by opening potassium channels in vascular smooth muscle.[16] This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and vasodilation, resulting in a decrease in blood pressure.[16]

Celikalim_Mechanism Celikalim Celikalim K_Channel ATP-sensitive K+ Channel (in Vascular Smooth Muscle) Celikalim->K_Channel Opens K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure Trifluoromethoxylation_Workflow Start Start Step1 Dissolve phenol in an appropriate solvent (e.g., MeCN). Start->Step1 Step2 Add a base (e.g., triethylamine). Step1->Step2 Step3 Add a xanthate forming reagent (e.g., imidazolium salt). Step2->Step3 Step4 Stir at 0°C for 1 hour. Step3->Step4 Step5 Quench with saturated aq. NaHCO₃ and extract with EtOAc. Step4->Step5 Step6 Purify the xanthate intermediate. Step5->Step6 Step7 Dissolve the xanthate in a suitable solvent. Step6->Step7 Step8 Add a fluorinating agent (e.g., XtalFluor-E) and an activator (e.g., TCCA). Step7->Step8 Step9 Monitor reaction by TLC/LC-MS. Step8->Step9 Step10 Purify the final aryl trifluoromethyl ether. Step9->Step10 End End Step10->End Metabolic_Stability_Workflow Start Start Step1 Prepare working solutions of test compound, positive control, and microsomes. Start->Step1 Step2 Incubate microsomes with test compound at 37°C. Step1->Step2 Step3 Initiate reaction by adding NADPH regenerating system. Step2->Step3 Step4 Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). Step3->Step4 Step5 Quench reaction with ice-cold acetonitrile containing an internal standard. Step4->Step5 Step6 Centrifuge to precipitate proteins. Step5->Step6 Step7 Analyze supernatant by LC-MS/MS. Step6->Step7 Step8 Determine the percentage of parent compound remaining over time. Step7->Step8 Step9 Calculate in vitro half-life (t½) and intrinsic clearance (CLint). Step8->Step9 End End Step9->End

References

Application Notes and Protocols for 5-Bromo-2-(trifluoromethoxy)anisole as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.

5-Bromo-2-(trifluoromethoxy)anisole is a valuable building block for the synthesis of novel kinase inhibitors. It possesses two key features that make it particularly attractive for this purpose:

  • A bromine atom , which serves as a versatile synthetic handle for introducing a wide range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions.

  • A trifluoromethoxy (-OCF3) group , which can significantly enhance the physicochemical and pharmacological properties of the final inhibitor.[1][2]

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the discovery and development of next-generation kinase inhibitors.

Physicochemical Advantages of the Trifluoromethoxy Group

The trifluoromethoxy group is increasingly recognized as a beneficial substituent in medicinal chemistry due to its unique electronic and physical properties.[1][2][3] Compared to a simple methoxy group, the -OCF3 group offers several advantages for kinase inhibitor design:

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Implication in Kinase Inhibitor Design
Lipophilicity (Hansch parameter, π) -0.02+1.04[3]Increased lipophilicity can improve cell membrane permeability and bioavailability.[1][2]
Metabolic Stability Prone to O-dealkylationHighly resistant to metabolic degradationIncreased in vivo half-life and reduced potential for the formation of reactive metabolites.[2]
Electronic Effect Electron-donatingStrongly electron-withdrawingCan modulate the pKa of nearby functional groups and influence binding interactions with the target kinase.[2]
Conformational Effects Relatively flexibleCan influence molecular conformationMay help to lock the inhibitor in a bioactive conformation, improving binding affinity.

Key Synthetic Applications

The bromine atom on the this compound scaffold provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of kinase inhibitor libraries.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated anisole and a variety of aryl or heteroaryl boronic acids or esters.[4][5] This reaction is instrumental in constructing the biaryl scaffolds that are common in many kinase inhibitors, which often mimic the adenine moiety of ATP to bind to the kinase hinge region.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and a diverse range of primary or secondary amines.[6][7][8] This is particularly useful for introducing functionalities that can form critical hydrogen bond interactions with the kinase active site, thereby enhancing potency and selectivity.

Representative Kinase Inhibitor Data

While specific kinase inhibitors derived directly from this compound are not yet extensively documented in publicly available literature, the trifluoromethoxyphenyl motif is present in a number of potent kinase inhibitors. The following table provides representative data for such compounds to illustrate the potential of this building block.

CompoundTarget Kinase(s)IC50 (nM)
ForetinibMET, VEGFR23.4, 0.4
LenvatinibVEGFR2, FGFR14, 46
RegorafenibVEGFR2, TIE2, PDGFR-β13, 22, 1.5

This data is representative of kinase inhibitors containing a trifluoromethoxyphenyl moiety and is intended for illustrative purposes.

Experimental Protocols

Safety Precaution: These protocols involve the use of potentially hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent and perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv)

  • Phosphine ligand (e.g., BINAP, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine derivative.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK KinaseInhibitor Kinase Inhibitor KinaseInhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway.

experimental_workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate SecondReaction Further Functionalization (e.g., Buchwald-Hartwig) Intermediate->SecondReaction FinalProduct Kinase Inhibitor Candidate SecondReaction->FinalProduct

Caption: A representative workflow for kinase inhibitor synthesis.

logical_relationship cluster_bromo Bromo Group cluster_ocf3 Trifluoromethoxy Group BuildingBlock This compound Bromo Versatile Synthetic Handle BuildingBlock->Bromo OCF3 Property Modulation BuildingBlock->OCF3 CrossCoupling Suzuki & Buchwald-Hartwig Reactions Bromo->CrossCoupling FinalInhibitor Potent & Selective Kinase Inhibitor CrossCoupling->FinalInhibitor Properties Increased Lipophilicity Enhanced Metabolic Stability Modulated Electronics OCF3->Properties Properties->FinalInhibitor

Caption: The contribution of functional groups to inhibitor properties.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel kinase inhibitors. The presence of a bromine atom allows for the application of robust and well-established cross-coupling methodologies to construct diverse molecular scaffolds. Furthermore, the trifluoromethoxy group can impart advantageous physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for the development of effective drug candidates. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of new chemical entities targeting kinases of therapeutic interest.

References

Application Notes and Protocols for Grignard Reaction with 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive experimental protocol for the Grignard reaction involving 5-Bromo-2-(trifluoromethoxy)anisole. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, key parameters in drug design.[1][2] The bromine atom serves as a handle for the formation of the organometallic Grignard reagent, which can then be reacted with a variety of electrophiles to introduce new functional groups.

The trifluoromethoxy group, while beneficial for the properties of the final product, introduces specific challenges and safety considerations during the Grignard reaction that must be carefully managed.[3][4] These application notes provide guidance on best practices to ensure a safe and successful reaction.

Reaction Principle and Applications

The Grignard reagent is formed by the reaction of an organohalide with magnesium metal. In this case, this compound reacts with magnesium in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-(trifluoromethoxy)-5-(magnesiobromo)anisole. This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Key Applications in Drug Development:

  • Scaffold Elaboration: Introduction of diverse substituents onto the aromatic ring to explore structure-activity relationships (SAR).

  • Synthesis of Novel Biologically Active Molecules: The resulting compounds can be screened for a variety of therapeutic targets. The trifluoromethoxy group is present in several FDA-approved drugs.[2]

  • Intermediate for Complex Syntheses: The Grignard reagent is a key intermediate for the synthesis of more complex molecules in a drug discovery program.

Experimental Protocol

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with a generic electrophile. Extreme caution must be exercised due to the potential instability of Grignard reagents bearing trifluoromethyl or trifluoromethoxy groups. [3][4][5] All operations must be conducted under a strictly anhydrous and inert atmosphere.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-Dibromoethane (for activation)

  • Electrophile (e.g., aldehyde, ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

Procedure:

Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[6] Gently warm the flask with a heat gun under the inert atmosphere until the color of the iodine fades or bubbles are observed. Allow the flask to cool.

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when bubbling is observed and the solution becomes cloudy and greyish.[6] Gentle warming may be necessary to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[7]

Part B: Reaction with an Electrophile

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the electrophile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[7]

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.[7]

Data Presentation

The following table summarizes representative quantitative data for Grignard reactions of similar aryl bromides. Actual yields and reaction times for this compound may vary depending on the specific electrophile used and the precise reaction conditions.

ParameterTypical Value/RangeReference
Grignard Reagent Formation
Equivalents of Mg1.1 - 1.5 eq.[8]
Reaction Time1 - 3 hours[7]
TemperatureRoom Temperature to Reflux[7]
Reaction with Electrophile
Equivalents of Electrophile1.0 - 1.2 eq.[6]
Reaction Time1 - 4 hours[9]
Temperature0 °C to Room Temperature[6]
Overall Yield 60 - 90%[9][10]

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[6]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent reaction with oxygen.[11]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can be vigorous. Proper temperature control is crucial.[7]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Trifluoromethoxy Group Hazard: Grignard reagents containing trifluoromethyl or trifluoromethoxy groups have been reported to be thermally unstable and may decompose explosively, especially upon concentration or loss of solvent.[3][4][5] Avoid heating the Grignard reagent solution to high temperatures and never allow the solvent to evaporate completely. It is recommended to use the Grignard reagent solution immediately after its preparation.

Visualizations

Experimental Workflow

Grignard_Workflow Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Anhydrous Reagents & Glassware mg_activation Activate Magnesium Turnings reagent_prep->mg_activation Strictly Anhydrous & Inert Atmosphere initiation Initiate Reaction with Small Amount of Halide mg_activation->initiation addition Dropwise Addition of This compound initiation->addition Maintain Gentle Reflux completion Stir to Complete Grignard Formation addition->completion cooling Cool Grignard Reagent to 0°C completion->cooling electrophile_add Dropwise Addition of Electrophile cooling->electrophile_add stirring Stir at Room Temperature electrophile_add->stirring quench Quench with aq. NH4Cl stirring->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify Grignard_Reaction_Scheme General Reaction Scheme A This compound C [2-(trifluoromethoxy)-5-(magnesiobromo)anisole] (Grignard Reagent) A->C B B Mg, Anhydrous THF E Product C->E D D 1. Electrophile (E+) 2. Aqueous Work-up

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2-(trifluoromethoxy)anisole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling of this compound?

A1: The main challenges stem from the substrate's electronic and steric properties. The molecule contains a methoxy group (-OCH3), which is electron-donating, positioned ortho to the bromine. This electron richness can slow down the crucial oxidative addition step in the catalytic cycle.[1] Additionally, the ortho placement of this group introduces steric hindrance, which can impede the approach of the palladium catalyst.[1]

Q2: What are the most critical parameters to screen for reaction optimization?

A2: For this substrate, the most impactful parameters are the palladium catalyst and ligand system, the choice of base, the solvent system, and the reaction temperature. The interplay between these factors is crucial for overcoming the challenges of slow oxidative addition and potential side reactions.[2][3][4]

Q3: What common side reactions should I watch for and how can they be identified?

A3: The two most common side reactions are dehalogenation (or protodebromination) and homocoupling of the boronic acid.

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of 2-(trifluoromethoxy)anisole. It can be identified by GC-MS or NMR spectroscopy, which will show a peak corresponding to the molecular weight and proton signals of the byproduct.[5]

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6] The homocoupled product can be identified by analytical techniques like LC-MS or GC-MS.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue, often linked to the difficult oxidative addition step or suboptimal reaction conditions.

  • Potential Cause A: Inefficient Oxidative Addition

    • Explanation: The electron-donating ortho-methoxy group makes the carbon-bromine bond less susceptible to cleavage by the Pd(0) catalyst.[1]

    • Recommended Action: Employ a catalyst system known to be effective for electron-rich or sterically hindered aryl halides. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate both oxidative addition and reductive elimination.[7][8] Modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3/G4) are often more efficient and air-stable, ensuring reliable formation of the active catalyst.[8][9]

  • Potential Cause B: Poor Catalyst Activity or Decomposition

    • Explanation: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium black.[8][10]

    • Recommended Action: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[11] All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (15-30 minutes).[2][10]

  • Potential Cause C: Inefficient Transmetalation Step

    • Explanation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base and solvent.

    • Recommended Action: Use stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging substrates.[8] The solvent system typically requires water to facilitate this step; common choices include mixtures of Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[10][12]

Issue 2: Significant Dehalogenation Byproduct Formation

  • Potential Cause: The palladium-aryl intermediate, formed after oxidative addition, is reacting with a hydrogen source in the mixture instead of the organoboron reagent.[6]

  • Recommended Action: The goal is to make the desired cross-coupling pathway kinetically more favorable than the dehalogenation pathway.

    • Optimize the Catalyst System: A more efficient ligand (as described in Issue 1) can accelerate the transmetalation and reductive elimination steps, outcompeting the side reaction.[2]

    • Change the Base/Solvent: Some bases or solvents can act as hydrogen donors. Avoid amine bases or alcohol solvents if dehalogenation is a major issue.[6] Sticking to inorganic bases like K₃PO₄ or Cs₂CO₃ is advisable.

Issue 3: Significant Homocoupling of Boronic Acid

  • Potential Cause: This side reaction is almost always a result of oxygen in the reaction mixture, which can promote a Pd(II)-mediated coupling of the boronic acid.[6]

  • Recommended Action: As with catalyst decomposition, the solution is rigorous exclusion of oxygen. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas throughout.[10][11]

Data Presentation

Table 1: Recommended Catalyst Systems for this compound

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantage
Pd₂(dba)₃SPhos or XPhos1-5%Highly effective for electron-rich and sterically hindered substrates.
Pd(OAc)₂Buchwald Ligands1-5%Versatile and effective; ligand choice can be tuned.
XPhos Pd G3(Integrated)1-3%Air-stable precatalyst, provides high activity and reproducibility.[8]
PEPPSI-iPr(Integrated)2-5%Powerful for challenging couplings, particularly with aryl chlorides, but also effective for bromides.[6][10]

Table 2: General Starting Conditions for Optimization Screening

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Alternative)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (4:1)
Temperature 80-90 °C100-110 °C70 °C

Visualizations

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)L₂-Br Oxidative Adduct pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)L₂-R' Transmetalation Complex oa_complex->tm_complex Transmetalation (R'-B(OR)₂ + Base) tm_complex->pd0 product Ar-R' Coupled Product tm_complex->product Reductive Elimination catalyst_regen Pd(0)L₂

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Suzuki Coupling start Problem: Low or No Yield cause1 Potential Cause: Inefficient Oxidative Addition start->cause1 cause2 Potential Cause: Poor Catalyst Activity start->cause2 cause3 Potential Cause: Inefficient Transmetalation start->cause3 solution1 Solution: - Use bulky, electron-rich ligands  (e.g., SPhos, XPhos) - Use modern precatalysts  (e.g., XPhos Pd G3) cause1->solution1 solution2 Solution: - Rigorously degas all solvents - Maintain inert atmosphere  (Argon or Nitrogen) cause2->solution2 solution3 Solution: - Use stronger base  (K₃PO₄ or Cs₂CO₃) - Ensure H₂O is in solvent system  (e.g., Dioxane/H₂O) cause3->solution3

Caption: Figure 2: Troubleshooting Workflow for Low Yield Suzuki Coupling

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized based on screening results.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium precatalyst (0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired coupled product.[2]

References

Technical Support Center: Purification of 5-Bromo-2-(trifluoromethoxy)anisole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of crude 5-Bromo-2-(trifluoromethoxy)anisole. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a liquid at room temperature.[1] This property is crucial when selecting a primary purification method.

Q2: What are the most common impurities in crude this compound?

While specific impurities depend on the synthetic route, potential contaminants may include:

  • Unreacted starting materials: Such as 2-(trifluoromethoxy)anisole.

  • Isomeric byproducts: Other positional isomers of bromo-2-(trifluoromethoxy)anisole may form during the bromination reaction.

  • Over-brominated products: Di- or tri-brominated species can be generated if the reaction conditions are not carefully controlled.

  • Residual solvents: Solvents used in the synthesis and workup may be present.

Q3: Which purification techniques are most suitable for this compound?

Given that the target compound is a liquid, the most common and effective purification methods are:

  • Vacuum Distillation: Ideal for separating compounds with different boiling points and for removing non-volatile impurities.

  • Flash Column Chromatography: Effective for separating the target compound from impurities with different polarities, including isomeric byproducts.[2]

Q4: How can I assess the purity of my purified this compound?

Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and help identify and quantify impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Vacuum Distillation
Problem Potential Cause Suggested Solution
Bumping or uneven boiling Rapid heating or absence of boiling chips/stir bar.Ensure gradual and even heating. Use a magnetic stir bar or fresh boiling chips.
Product decomposition The distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.
Poor separation of isomers The boiling points of the isomers are very close.Use a fractional distillation column with a suitable packing material to increase the separation efficiency.
Product solidifies in the condenser The condenser water is too cold, or the compound has a high melting point.Use room temperature water for the condenser or slightly warm water if necessary. If the problem persists, a short-path distillation apparatus may be more suitable.
Flash Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of spots on TLC The solvent system is not optimal.Systematically vary the polarity of the eluent. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to achieve good separation on the column.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system. A gradient elution, where the proportion of the more polar solvent is slowly increased, can be effective.[4]
Compound streaks on the TLC plate or column The compound may be interacting too strongly with the silica gel, or the column is overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Multiple components co-elute The polarity of the impurities is very similar to the product.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. Alternatively, consider using a different stationary phase, such as alumina.[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol provides a general guideline for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flasks

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure to the desired level.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities in the first receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for the eluent (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine a suitable solvent system by running TLC plates of the crude material. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Aim for an Rf of ~0.25 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS) Crude->Analysis Purification Purification Method Selection Analysis->Purification Distillation Vacuum Distillation Purification->Distillation Liquid Chromatography Flash Column Chromatography Purification->Chromatography Impurities of similar polarity PureProduct Pure Product (>98%) Distillation->PureProduct Waste Impurities Distillation->Waste Chromatography->PureProduct Chromatography->Waste

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTLC Re-optimize Solvent System with TLC? Start->CheckTLC AdjustPolarity Adjust Eluent Polarity CheckTLC->AdjustPolarity Yes CheckLoading Column Overloaded? CheckTLC->CheckLoading No Gradient Use Gradient Elution AdjustPolarity->Gradient ChangeSolvent Change Solvent Composition AdjustPolarity->ChangeSolvent Success Improved Separation Gradient->Success ChangeSolvent->Success ReduceSample Reduce Sample Load CheckLoading->ReduceSample Yes CheckAcidity Compound Streaking? CheckLoading->CheckAcidity No ReduceSample->Success AddModifier Add Triethylamine to Eluent CheckAcidity->AddModifier Yes ChangeStationaryPhase Consider Alumina CheckAcidity->ChangeStationaryPhase No AddModifier->Success ChangeStationaryPhase->Success

Caption: Troubleshooting guide for flash column chromatography of this compound.

References

Technical Support Center: 5-Bromo-2-(trifluoromethoxy)anisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-(trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential by-products during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in cross-coupling reactions with this compound?

A1: The primary by-products encountered during cross-coupling reactions with this compound are typically:

  • Homocoupling products: Formation of a biaryl species from the coupling of two molecules of the starting aryl bromide or the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling).

  • Protodebromination (Dehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(trifluoromethoxy)anisole. This is more prevalent with electron-rich aryl halides.[1]

  • By-products from catalyst decomposition: Formation of palladium black can indicate catalyst precipitation and loss of activity.

Q2: How do the methoxy and trifluoromethoxy substituents on the aromatic ring influence the formation of by-products?

A2: The methoxy (-OCH₃) group is strongly electron-donating, while the trifluoromethoxy (-OCF₃) group is electron-withdrawing. The net electronic effect makes the aryl bromide electron-rich, which can increase the propensity for side reactions like protodebromination, especially with highly active catalysts.[1] The trifluoromethoxy group can also influence the metabolic stability of the final product.

Q3: In a Suzuki-Miyaura coupling, I am observing significant homocoupling of my boronic acid. What are the likely causes and how can I minimize it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species at the beginning of the reaction. To minimize this side reaction:

  • Ensure a strictly inert atmosphere: Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) to minimize oxygen levels.

  • Use a Pd(0) precatalyst: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can prevent an excess of Pd(II) at the start of the reaction.

Q4: I am attempting a Heck reaction and observing poor conversion and catalyst decomposition (palladium black). What troubleshooting steps should I take?

A4: Poor conversion and catalyst decomposition in Heck reactions can stem from several factors. Consider the following:

  • Ligand Choice: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and stabilize the palladium catalyst.

  • Base Selection: The choice of base is critical. Ensure it is sufficiently strong to regenerate the catalyst but not so strong as to cause substrate or product degradation.

  • Temperature Control: While higher temperatures can promote the reaction, they can also accelerate catalyst decomposition. Monitor the reaction closely and consider if a lower temperature for a longer duration might be beneficial.

Troubleshooting Guides

By-product Identification Workflow

The following workflow outlines the steps to identify unknown by-products in your cross-coupling reaction.

Byproduct_Identification_Workflow cluster_analysis Analysis cluster_identification Identification TLC 1. TLC/LC-MS Analysis of Crude Reaction Mixture Isolation 2. Isolate By-product (e.g., Column Chromatography) TLC->Isolation By-product spot detected Structure 3. Spectroscopic Analysis (NMR, MS) Isolation->Structure Pure by-product obtained Compare 4. Compare with Known By-products Structure->Compare Database 5. Database Search (e.g., SciFinder) Compare->Database No match Propose 6. Propose Structure and Formation Mechanism Compare->Propose Match found Database->Propose Troubleshooting_Low_Yield decision decision Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Pure Pure Check_Purity->Pure Purify Purify/Replace Reagents Pure->Purify No Check_Inert Verify Inert Atmosphere Pure->Check_Inert Yes Purify->Check_Purity Inert Inert Check_Inert->Inert Improve_Inert Improve Degassing & Purging Technique Inert->Improve_Inert No Optimize_Conditions Optimize Reaction Conditions Inert->Optimize_Conditions Yes Improve_Inert->Check_Inert Screen_Catalyst Screen Catalyst/Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvent Optimize_Conditions->Screen_Solvent Screen_Temp Optimize Temperature Optimize_Conditions->Screen_Temp Success Improved Yield Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success Screen_Temp->Success

References

Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-2-(trifluoromethoxy)anisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 5-Bromo-2-(trifluoromethoxy)anisole. The following guides and FAQs address common issues that can lead to low conversion rates in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in cross-coupling reactions with this compound?

A1: Low conversion rates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, often stem from a few key factors. The electronic nature of this compound, with its electron-donating methoxy group and electron-withdrawing trifluoromethoxy group, can influence reactivity. Common issues include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and poor quality of reagents.[1][2] Ensuring an inert atmosphere to prevent catalyst degradation is also crucial.[3]

Q2: How do the substituents on this compound affect its reactivity?

A2: The methoxy (-OCH₃) group is an electron-donating group, which can increase the electron density of the aromatic ring. Conversely, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. Their combined effect can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. This electronic balance may require careful optimization of ligands and reaction conditions to achieve high yields.

Q3: Can I use the same conditions for different types of cross-coupling reactions with this substrate?

A3: While the general principles of palladium-catalyzed cross-coupling are similar, optimal conditions for Suzuki-Miyaura, Buchwald-Hartwig, and other couplings will differ. For instance, the choice of base is critical and varies between reaction types; Suzuki reactions often use carbonates or phosphates, while Buchwald-Hartwig aminations typically employ stronger bases like alkoxides.[4][5] The choice of ligand is also highly dependent on the specific transformation.

Q4: What are common side reactions to be aware of?

A4: In Suzuki-Miyaura reactions, side products can arise from homocoupling of the boronic acid or protodeboronation.[3] For Buchwald-Hartwig aminations, a potential side reaction is hydrodehalogenation of the starting material.[6] In the case of lithiation, incomplete halogen-metal exchange or reaction with the solvent can reduce yields.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

This guide will help you troubleshoot common issues when performing a Suzuki-Miyaura coupling with this compound.

Troubleshooting Flowchart

start Low Conversion in Suzuki-Miyaura Reaction catalyst Is the Palladium Catalyst Active? start->catalyst conditions Are the Reaction Conditions Optimal? catalyst->conditions Yes solution1 Use a pre-catalyst or a robust ligand system (e.g., Buchwald ligands). Ensure rigorous degassing of solvents and reaction vessel. catalyst->solution1 No reagents Are the Reagents of High Quality? conditions->reagents Yes solution2 Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Screen various solvents (e.g., Dioxane/H₂O, Toluene, DMF). Optimize the reaction temperature (e.g., 80-110 °C). conditions->solution2 No solution3 Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and degassed. reagents->solution3 No start Low Conversion in Buchwald-Hartwig Amination catalyst Is the Catalyst/Ligand System Appropriate? start->catalyst base Is the Base Correctly Chosen and Active? catalyst->base Yes solution1 Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). Screen various phosphine ligands (e.g., BINAP, Xantphos). catalyst->solution1 No conditions Are the Reaction Conditions Optimized? base->conditions Yes solution2 Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). Ensure the base is fresh and handled under inert conditions. base->solution2 No solution3 Ensure the solvent is anhydrous and degassed. Optimize the temperature (e.g., 100-110 °C). Check for reagent purity. conditions->solution3 No start Low Yield in Lithiation-Quench Reaction lithiation_complete Is the Lithiation Step Complete? start->lithiation_complete temp_control Is the Temperature Strictly Controlled? lithiation_complete->temp_control Yes solution1 Use a stronger lithiating agent (e.g., s-BuLi, t-BuLi). Increase reaction time or temperature slightly. Consider using an additive like TMEDA. lithiation_complete->solution1 No reagent_quality Are Reagents and Solvents Anhydrous? temp_control->reagent_quality Yes solution2 Maintain very low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate. temp_control->solution2 No solution3 Use freshly distilled anhydrous solvents. Ensure the electrophile is pure and dry. reagent_quality->solution3 No cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification a Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand b Add Solids to Oven-Dried Schlenk Flask a->b c Evacuate & Backfill with Inert Gas (3x) b->c d Add Degassed Solvent via Syringe c->d e Heat to Target Temperature with Vigorous Stirring d->e f Monitor Reaction (TLC, LC-MS) e->f g Cool to Room Temperature and Quench f->g h Aqueous Work-up (Extraction & Washes) g->h i Dry, Concentrate, and Purify h->i

References

Technical Support Center: Regioselectivity in Substituted Bromoanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity in reactions involving substituted bromoanisoles.

Frequently Asked Questions (FAQs)
FAQ 1: Directed ortho-Metalation (DoM)

Question: I am trying to functionalize the position ortho to the methoxy group on my bromoanisole substrate, but I am getting a mixture of products or no reaction. How can I improve the regioselectivity for ortho-lithiation?

Answer: Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. The methoxy group is a moderate directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the nearby ortho position.[1][2] Success hinges on several factors:

  • Choice of Organolithium Reagent: The basicity and steric bulk of the alkyllithium base are critical.

    • n-BuLi: Commonly used and effective for many anisole derivatives.[1][3]

    • s-BuLi or t-BuLi: More basic and sterically hindered, often used when n-BuLi is ineffective or when the substrate is less activated.

  • Role of Additives: Additives can break up alkyllithium aggregates and chelate the lithium cation, increasing the reactivity and regioselectivity.

    • TMEDA (N,N,N′,N′-tetramethylethylenediamine): This is the most common additive. It chelates the lithium, increasing the kinetic basicity of the organolithium reagent and often leading to faster, cleaner reactions with higher yields.[4]

  • Solvent and Temperature: Reactions are typically run in anhydrous ethereal solvents like THF or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions.

Troubleshooting Flowchart for Directed ortho-Metalation

DoM_Troubleshooting start Start: Poor ortho-selectivity in Bromoanisole Lithiation check_reagent Is n-BuLi being used? start->check_reagent use_sBuLi Action: Switch to s-BuLi or t-BuLi for increased basicity. check_reagent->use_sBuLi No check_additive Is TMEDA being used? check_reagent->check_additive Yes use_sBuLi->check_additive add_TMEDA Action: Add 1.1-1.2 eq. of TMEDA to break up R-Li aggregates. check_additive->add_TMEDA No check_temp Is the reaction run at -78°C? check_additive->check_temp Yes add_TMEDA->check_temp lower_temp Action: Ensure rigorous temperature control at -78°C or lower. check_temp->lower_temp No outcome Result: Improved ortho-selectivity check_temp->outcome Yes lower_temp->outcome DoM_Mechanism sub Bromoanisole complex Intermediate Complex (Coordination) sub->complex OMe group coordinates Li buli n-BuLi buli->complex lithiated ortho-Lithiated Anisole complex->lithiated ortho-Proton abstraction product ortho-Substituted Product lithiated->product Reaction with E+ electrophile Electrophile (E+) electrophile->product

References

Technical Support Center: Managing Exotherms in Large-Scale Trifluoromethoxy Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of trifluoromethoxy compounds. The focus is on the identification, management, and prevention of dangerous reaction exotherms.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which steps in a trifluoromethoxylation reaction are typically the most exothermic?

A1: The primary exothermic events in trifluoromethoxylation reactions often occur during the introduction of the trifluoromethoxylating agent. Reactions involving reagents like trifluoromethyl hypofluorite (CF₃OF) or those generating a trifluoromethoxide anion can be highly energetic. For instance, copper-mediated trifluoromethoxylation of aryl halides using AgOCF₃ or CsOCF₃ can release significant heat upon initiation.[1] The formation of the C-OCF₃ bond is thermodynamically favorable and thus releases energy.[2][3] It is crucial to characterize the heat evolution of your specific reaction system using techniques like reaction calorimetry before attempting a large-scale synthesis.

Q2: My reaction shows a long induction period followed by a sudden, sharp temperature rise. What is happening and how can I control it?

A2: This behavior is characteristic of an autocatalytic reaction or a reaction with a significant activation energy barrier that, once overcome, proceeds very rapidly. The long induction period can be due to slow dissolution of a reagent, slow formation of a catalytic species, or the presence of an inhibitor. Once the reaction initiates, the accumulated reagent reacts quickly, causing a dangerous temperature and pressure spike.

  • To mitigate this:

    • Improve Mixing: Ensure vigorous and efficient agitation to prevent localized concentration buildups.

    • Control Addition: Use a semi-batch process where the most reactive reagent is added slowly and subsurface. The addition rate should be tied to the cooling capacity of the reactor to ensure the temperature remains within a safe range.[4]

    • Seeding: Introduce a small amount of pre-reacted material (a "seed") to the reactor before starting the main reagent addition. This can help to initiate the reaction smoothly and avoid the accumulation of unreacted starting material.

    • Purity: Ensure all reactants and solvents are free from contaminants that could be inhibiting the reaction.

Q3: What are the critical process parameters I need to monitor to prevent a thermal runaway?

A3: To prevent a thermal runaway, continuous monitoring of several critical parameters is essential:

  • Reactor Temperature (T_r): The internal temperature of the reaction mass.

  • Jacket/Cooling Temperature (T_j): The temperature of the cooling medium in the reactor jacket. The difference between T_r and T_j (ΔT) is a direct indicator of the heat being removed.

  • Reagent Addition Rate: The rate at which the limiting reagent is added. This should be a primary control parameter.[4]

  • Agitator Speed and Power: Ensures proper mixing and heat transfer. A sudden change in motor power can indicate a viscosity change, which may precede a runaway.

  • Pressure: The reactor headspace pressure should be monitored for unexpected gas evolution, which often accompanies decomposition and runaway reactions.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: If a thermal runaway is suspected (i.e., a rapid, uncontrolled increase in temperature and pressure), prioritize personnel safety above all else.[5]

  • STOP REAGENT ADDITION: Immediately cease the feed of all reactants.

  • MAXIMIZE COOLING: Apply maximum cooling to the reactor jacket.

  • INITIATE EMERGENCY QUENCH: If the system is equipped with a quench system (e.g., a pre-chilled solvent or an inhibitor solution), activate it immediately as per the established emergency protocol.

  • ALERT & EVACUATE: Alert all personnel in the area and initiate the emergency shutdown and evacuation procedures.[6][7]

Q5: How can flow chemistry help manage exotherms in trifluoromethoxylation?

A5: Flow chemistry offers significant advantages for managing highly exothermic reactions.[4] By conducting the reaction in a continuous flow reactor, the reaction volume at any given moment is very small. This high surface-area-to-volume ratio allows for extremely efficient heat exchange, rapidly dissipating the heat of reaction and preventing the formation of hot spots.[4] Temperature can be precisely controlled, and in the event of an issue, the feeds can be stopped instantly, limiting the potential hazard.[4]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during large-scale synthesis.

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions
Temperature rises faster than expected during reagent addition. 1. Addition rate is too high.2. Cooling system is underperforming.3. Concentration of reactants is higher than specified.4. Incorrect solvent with lower heat capacity used.1. Immediately reduce or stop the reagent addition.2. Verify coolant flow rate and temperature.3. Re-verify calculations and reactant charges for the next batch.4. Confirm solvent identity and volume.
Pressure builds up in the reactor. 1. Reaction is producing an unexpected gaseous byproduct.2. The reaction temperature is exceeding the solvent's boiling point.3. A decomposition reaction has started.4. Venting system is blocked or undersized.1. Stop reagent addition and apply maximum cooling.2. Cross-reference the reactor temperature with the solvent's boiling point at the operating pressure.3. If temperature is also rising uncontrollably, treat as a thermal runaway.4. Safely check the pressure relief system and ensure it is operational.
Reaction fails to initiate or is sluggish. 1. Catalyst is inactive or poisoned.2. Presence of an inhibitor (e.g., water, oxygen).3. Reaction temperature is too low.1. Test catalyst activity on a small scale.2. Ensure all reagents and the reactor are dry and under an inert atmosphere (e.g., Nitrogen, Argon).[7]3. Gradually increase temperature to the specified initiation temperature, but be prepared for a delayed, rapid exotherm.
Product yield is low and byproducts are observed. [8]1. Poor temperature control leading to hot spots and side reactions.2. Incorrect stoichiometry or addition order.3. Product is unstable under the reaction or workup conditions.[8]1. Improve agitation and slow the addition rate.2. Review the process protocol and confirm all steps were followed correctly.3. Test product stability at the reaction temperature and during the planned workup/isolation steps.[8]

Section 3: Experimental Protocols

Protocol 3.1: Reaction Calorimetry (RC1) for Thermal Hazard Assessment

This protocol outlines the use of a reaction calorimeter to determine the key safety parameters of a trifluoromethoxylation reaction before scale-up.

Objective: To quantify the heat of reaction (ΔH_r), adiabatic temperature rise (ΔT_ad), and maximum temperature of the synthesis reaction (MTSR).

Methodology:

  • System Setup:

    • Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1) according to the manufacturer's instructions.

    • Configure a 1 L reactor vessel to mimic the geometry and agitation of the planned production reactor.

    • Equip the reactor with a temperature probe, a controlled dosing pump for the limiting reagent, and an appropriate agitator.

  • Charging the Reactor:

    • Charge the reactor with the initial reactants, catalyst (if any), and solvent, leaving the limiting reagent out.

    • Seal the reactor and establish an inert atmosphere (e.g., N₂).

  • Equilibration & Reagent Addition:

    • Bring the reactor contents to the desired starting temperature (e.g., 20 °C).

    • Begin the controlled, slow addition of the limiting reagent at a rate that allows for effective heat removal, maintaining a near-isothermal condition.

    • Continuously log the reactor temperature, jacket temperature, and amount of reagent added.

  • Data Analysis:

    • The instrument's software will calculate the real-time heat flow (q) from the reactor.

    • The total heat of reaction (ΔH_r) is determined by integrating the heat flow over the duration of the addition.

    • The heat capacity (Cp) of the reaction mixture is determined by performing a calibration pulse before and after the reaction.

    • The adiabatic temperature rise is calculated using the formula: ΔT_ad = (-ΔH_r) / (m * Cp) , where 'm' is the mass of the final reaction mixture.

    • The MTSR is calculated as: MTSR = T_process + ΔT_ad , where T_process is the intended process temperature. The MTSR must be significantly lower than the decomposition temperature of the reaction mixture.

Section 4: Visualizations

Diagram 4.1: Troubleshooting Logic for Exotherm Events

ExothermTroubleshooting start Unexpected Temperature Increase Detected check_addition Is Reagent Addition Active? start->check_addition stop_addition STOP ADDITION IMMEDIATELY check_addition->stop_addition Yes max_cooling Apply Maximum Cooling check_addition->max_cooling No stop_addition->max_cooling temp_control Is Temperature Under Control? max_cooling->temp_control monitor Continue Monitoring Investigate Cause Later temp_control->monitor Yes emergency INITIATE EMERGENCY PROCEDURE temp_control->emergency No quench Activate Quench System emergency->quench evacuate Alert & Evacuate Area quench->evacuate ScaleUpWorkflow lit_review 1. Literature & Safety Review dsc 2. DSC/TGA Analysis (Decomposition Temp) lit_review->dsc rc1 3. Reaction Calorimetry (RC1) (ΔH, ΔT_ad, MTSR) dsc->rc1 hazard_review 4. Process Hazard Analysis (PHA) Is MTSR << T_decomp? rc1->hazard_review redesign Redesign Process (e.g., lower concentration, flow chemistry) hazard_review->redesign No pilot 5. Pilot Plant Scale-Up (1-10 kg) hazard_review->pilot Yes redesign->rc1 production 6. Full-Scale Production pilot->production

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-(trifluoromethoxy)anisole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 5-Bromo-2-(trifluoromethoxy)anisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture containing this compound?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]

Q2: How do I choose the best palladium removal method for my specific experiment with this compound?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The desired level of purity: For pharmaceutical applications, stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like scavenging.[4]

  • Scale of the reaction: Some methods are more suitable for large-scale production than others.

Q3: What is Celite and how does it work for palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid.[1][5] It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or precipitated palladium metal.[1][2] A simple filtration through a pad of Celite can be a quick and effective way to remove the bulk of insoluble palladium species.[1]

Q4: Can I reuse the palladium catalyst after removal?

A4: In some cases, heterogeneous catalysts like Pd/C can be recovered by filtration and potentially reused, although their activity may decrease over time. Recovery of homogeneous catalysts is more complex and often requires specialized techniques.

Q5: What are metal scavengers and how do they work?

A5: Metal scavengers are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for specific metals. For palladium, scavengers containing thiol, thiourea, or other sulfur-containing functional groups are particularly effective.[5] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The scavenger-palladium complex can then be easily removed by filtration.[2]

Troubleshooting Guides

Problem 1: Inefficient Palladium Removal by Filtration
  • Symptom: The filtrate remains colored (black or gray), indicating the presence of fine palladium particles.

  • Possible Causes & Solutions:

    • Pore size of the filter is too large: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[2]

    • Improperly packed Celite bed: Ensure the Celite bed is compact and of sufficient thickness (1-2 cm).[1][2] Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[1]

    • Colloidal palladium formation: Add a small amount of activated carbon to the reaction mixture before filtration to adsorb the colloidal palladium.[2]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect scavenger selection: The choice of scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[2] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.

    • Insufficient scavenger amount or reaction time: Increase the amount of scavenger used (typically 5-10 equivalents relative to the palladium) and/or increase the stirring time.[6] Monitoring the palladium concentration over time can help determine the optimal scavenging duration.

    • Poor mass transfer: Ensure vigorous stirring to maximize the contact between the scavenger and the palladium species in the solution.[7]

Problem 3: Product Loss During Palladium Removal
  • Symptom: Lower than expected yield of the purified product.

  • Possible Causes & Solutions:

    • Product adsorption onto activated carbon: Activated carbon can be non-selective and adsorb the desired product along with the palladium.[8] Use the minimum amount of activated carbon necessary and consider washing it thoroughly with a suitable solvent after filtration.

    • Product binding to the scavenger: Some scavengers can have an affinity for the product. Reduce the amount of scavenger used or try a different type of scavenger.[2] Thoroughly wash the scavenger with fresh solvent after filtration to recover any bound product.[2]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Reference
Celite Filtration>1000~100-500>95[9]
Activated Carbon300<1~82 (can be lower)[8]
Thiol-based Scavenger500-800<10>95[6]
Thiourea-based Scavenger22392082[8]
Column Chromatography + Scavenger>1000<50Variable[9][10]

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the palladium catalyst, and the properties of the product.

Experimental Protocols

Protocol 1: Palladium Removal using Celite Filtration
  • Preparation of the Celite Pad:

    • In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.

    • Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.[1][2]

    • Gently press down on the Celite to create a flat, compact bed.

    • Pre-wet the Celite pad with the solvent used in the reaction mixture.[1]

  • Filtration:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply gentle vacuum to draw the solution through the filter.

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1][2]

    • Collect the filtrate, which contains the product now free of heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger
  • Scavenger Selection and Addition:

    • Choose an appropriate scavenger based on the likely oxidation state of the palladium in the reaction mixture. Thiol-functionalized silica is a good starting point for many cross-coupling reactions.

    • Add the scavenger (typically 5-10 wt% relative to the crude product, or 5-10 equivalents relative to the palladium catalyst) to the reaction mixture.[6]

  • Scavenging Process:

    • Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for the specific reaction.

  • Removal of the Scavenger:

    • Filter the mixture through a Büchner funnel or a short plug of Celite to remove the solid-supported scavenger.[2]

    • Wash the scavenger with fresh solvent to recover any adsorbed product.[2]

    • Combine the filtrate and the washings, which contain the purified product.

Mandatory Visualization

Troubleshooting_Scavengers cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inefficient Palladium Removal with Scavenger cause1 Incorrect Scavenger Type problem->cause1 cause2 Insufficient Scavenger Amount problem->cause2 cause3 Suboptimal Conditions (Time/Temperature) problem->cause3 cause4 Poor Mass Transfer problem->cause4 solution1 Screen Different Scavengers (Thiol, Thiourea, etc.) cause1->solution1 solution2 Increase Scavenger Equivalents (e.g., 5-10 eq.) cause2->solution2 solution3 Optimize Reaction Time and Temperature cause3->solution3 solution4 Ensure Vigorous Stirring cause4->solution4

References

solvent selection for optimizing 5-Bromo-2-(trifluoromethoxy)anisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-2-(trifluoromethoxy)anisole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which reaction types are most common for this compound, and what are the initial solvent recommendations?

A1: this compound is an aryl halide commonly used in cross-coupling reactions. The primary reaction types include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds. Aprotic polar solvents like 1,4-dioxane (often with water), THF, or 2-MeTHF are common starting points.[1][2]

  • Buchwald-Hartwig Amination: For forming C-N bonds. Anhydrous toluene is a frequent choice, along with 1,4-dioxane and xylenes.[3][4][5]

  • Grignard Reagent Formation: For creating an organometallic nucleophile. Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[6][7]

  • Lithiation-Borylation: For synthesizing boronic esters. Ethereal solvents such as Et₂O, cyclopentyl methyl ether (CPME), or tert-butyl methyl ether (TBME) are typically used.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the most likely causes related to the solvent?

A2: Low conversion is a common issue. When troubleshooting, consider the following solvent-related factors:

  • Inappropriate Solvent System: The polarity of the solvent is crucial for both reagent solubility and stabilizing catalytic intermediates. If a non-polar solvent like toluene is failing, screen a polar aprotic solvent or a mixture, such as 1,4-dioxane/water (e.g., 4:1 ratio).[8]

  • Poor Reagent Solubility: The base (e.g., K₃PO₄, Cs₂CO₃) must be sufficiently soluble or form a fine, reactive suspension. Inadequate solubility can halt the reaction. The addition of a small amount of water can sometimes aid in dissolving inorganic bases.[1][8]

  • Catalyst Deactivation: Dissolved oxygen in the solvent can oxidize and deactivate the Pd(0) catalyst. It is critical to use anhydrous, degassed solvents.[4][8]

Q3: My Buchwald-Hartwig amination is yielding significant amounts of a hydrodehalogenated side product. How can I prevent this?

A3: Hydrodehalogenation (replacement of bromine with hydrogen) is often caused by trace amounts of water in the reaction mixture.

  • Ensure Anhydrous Conditions: Use a truly anhydrous and degassed solvent. Solvents from a purification system (Grubbs columns) are ideal. If using bottled anhydrous solvent, ensure it has been stored properly under an inert atmosphere.

  • Base Selection: The choice of base can also influence this side reaction. Ensure the base is anhydrous and of high purity.

Q4: When attempting to form the Grignard reagent, the reaction fails to initiate. What solvent-related steps can I take?

A4: Grignard formation is highly sensitive to the reaction environment.

  • Strictly Anhydrous Solvent: The most critical factor is the complete absence of water. Use freshly dried, anhydrous THF or diethyl ether.

  • Magnesium Activation: The surface of the magnesium turnings can oxidize, preventing the reaction. Before adding the solvent, activate the magnesium by gentle heating with a crystal of iodine until the purple vapor coats the metal surface.[7]

  • Initiation: A small amount of your aryl halide in concentrated solution can be added first. Gentle warming or sonication may be required to initiate the reaction, evidenced by bubble formation and the disappearance of the iodine color.[7]

Troubleshooting Guides

Issue 1: Low Yield in Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

This decision tree provides a systematic approach to troubleshooting low-yield cross-coupling reactions.

troubleshooting_low_yield start Low or No Yield cause_solvent Inappropriate Solvent? start->cause_solvent cause_catalyst Inactive Catalyst/Ligand? start->cause_catalyst cause_base Ineffective Base? start->cause_base cause_conditions Suboptimal Conditions? start->cause_conditions sol_solvent Screen Solvents: Dioxane/H2O, Toluene, THF, 2-MeTHF. Ensure solvent is anhydrous & degassed. cause_solvent->sol_solvent Action sol_catalyst Use fresh precatalyst. Screen different ligands (e.g., XPhos, SPhos). Ensure inert atmosphere is maintained. cause_catalyst->sol_catalyst Action sol_base Screen Bases: Cs2CO3, K3PO4, NaOtBu. Ensure base is finely powdered and dry. cause_base->sol_base Action sol_conditions Optimize Temperature (e.g., 80-120 °C). Check reagent purity and stoichiometry. cause_conditions->sol_conditions Action

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: Side Reactions or Compound Decomposition

The choice of solvent can inadvertently promote side reactions or lead to the decomposition of starting materials or products.

Observed Issue Potential Solvent-Related Cause Recommended Solution
Hydrodehalogenation Presence of water or protic impurities in the solvent.Use high-purity, anhydrous, and thoroughly degassed solvents. Consider passing the solvent through a column of activated alumina before use.
Protodeboronation (Suzuki) The boronic acid/ester is unstable in the reaction media, often exacerbated by excess water or prolonged heating.Minimize water content in the solvent system (if possible) or use a more robust boronic ester (e.g., pinacol ester). Minimize reaction time.[1]
Slow Reaction Rate Poor solubility of reagents; excessive stabilization of nucleophiles in protic solvents.Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to enhance nucleophile reactivity. Gentle heating can also increase the rate, but monitor for decomposition.[9][10]
Decomposition of Reagents The solvent is too high-boiling, requiring temperatures that degrade sensitive functional groups.Select a lower-boiling solvent that still allows for an adequate reaction rate (e.g., THF instead of Toluene or Dioxane).

Data Presentation: Solvent Selection Guide

The following table summarizes common solvents and conditions for relevant reaction types. While specific data for this compound is limited, these recommendations are based on established protocols for structurally similar aryl bromides.

Reaction Type Solvent System Typical Base Temperature (°C) Key Considerations Reference Yield Range (%)
Suzuki-Miyaura Coupling 1,4-Dioxane / H₂O (4:1)K₃PO₄, Cs₂CO₃85 - 100Good for dissolving inorganic bases; water can affect boronic acid stability.[2][8]70 - 95
TolueneK₂CO₃, K₃PO₄90 - 110Good azeotrope for water removal; may have lower solubility for some bases.65 - 90
2-MeTHFK₃PO₄80 - 100Greener alternative to THF; good for many catalyst systems.[1]70 - 95
Buchwald-Hartwig Amination TolueneNaOtBu, Cs₂CO₃100 - 110Widely used, effective for many ligand systems.[3][5]75 - 98
1,4-DioxaneK₃PO₄, Cs₂CO₃100 - 110Good alternative to toluene; slightly more polar.70 - 95
TMO (Tetramethyloxolane)Cs₂CO₃110Greener solvent; reported to give higher yields with Cs₂CO₃ compared to toluene.[11]80 - 99
Lithiation-Borylation Diethyl Ether (Et₂O)n-BuLi or s-BuLi-78 to RTStandard choice; low boiling point.60 - 85
CPME / TBMEn-BuLi or s-BuLi-78 to RTHigher boiling points than Et₂O, can be safer.60 - 85

Note: Yields are representative for analogous substrates and will vary based on the specific coupling partners, catalyst, ligand, and reaction scale.

Experimental Protocols & Workflows

General Workflow for a Cross-Coupling Reaction

The diagram below outlines the standard experimental workflow for performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.

experimental_workflow prep 1. Glassware Preparation (Oven/Flame-Dry) setup 2. Reaction Setup (Add Solids: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) prep->setup inert 3. Inert Atmosphere (Evacuate & Backfill with N2 or Ar) setup->inert solvent 4. Solvent Addition (Anhydrous, Degassed) inert->solvent reaction 5. Reaction (Stir at Optimized Temperature) solvent->reaction monitor 6. Monitoring (TLC, LC-MS) reaction->monitor workup 7. Work-up (Cool, Quench, Filter, Extract) monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general method for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).[3][12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (to approx. 0.2 M).[3]

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).[3]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.[3]

  • Purification: Purify the crude product by flash column chromatography.

Solvent Selection Logic

Choosing the optimal solvent is a multi-faceted decision. The following diagram illustrates the key factors to consider.

solvent_selection start Select Reaction Type crit_solubility Reagent Solubility? (Especially Base) start->crit_solubility crit_polarity Reaction Mechanism? (Polar Intermediates?) start->crit_polarity crit_temp Required Temperature? start->crit_temp crit_inert Requires Anhydrous/ Inert Conditions? start->crit_inert class_polar_aprotic Polar Aprotic (Dioxane, THF, DMF) crit_solubility->class_polar_aprotic High class_mixed Mixed Aqueous (Dioxane/H2O) crit_solubility->class_mixed Inorganic Base crit_polarity->class_polar_aprotic Yes class_nonpolar Non-Polar (Toluene, Hexane) crit_polarity->class_nonpolar No (e.g. Radical) crit_temp->class_nonpolar High (>100°C) class_ether Ethereal (Et2O, THF, CPME) crit_temp->class_ether Low (<66°C) crit_inert->class_ether Grignard/Lithiation

Caption: Logical workflow for selecting an appropriate reaction solvent.

References

Technical Support Center: 5-Bromo-2-(trifluoromethoxy)anisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling reactions of 5-Bromo-2-(trifluoromethoxy)anisole. The following information is designed to assist in the optimization of reaction conditions, with a particular focus on the critical role of the base in achieving high efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are the Suzuki-Miyaura coupling (for C-C bonds with boronic acids), the Buchwald-Hartwig amination (for C-N bonds with amines), and the Sonogashira coupling (for C-C bonds with terminal alkynes).

Q2: Why is the choice of base so critical for the efficiency of these coupling reactions?

A2: The base plays several crucial roles in the catalytic cycle of palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, the base is essential for the activation of the organoboron species, facilitating the transmetalation step.[1] In Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[2] For Sonogashira couplings, the base deprotonates the terminal alkyne, enabling the formation of the copper acetylide intermediate.[3] An inappropriate base can lead to low yields, slow reaction rates, or an increase in side reactions.

Q3: What are the general classes of bases used in these reactions?

A3: Bases for these coupling reactions can be broadly categorized as inorganic and organic.

  • Inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). Simple inorganic bases are often preferred from a green chemistry perspective.[4]

  • Organic bases include alkoxides (e.g., sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu)) and amines (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)). Strong bases like NaOtBu are frequently used in Buchwald-Hartwig aminations.[5][6]

Q4: How does the strength of the base affect the reaction outcome?

A4: The required base strength is highly dependent on the specific coupling reaction and the substrates involved.

  • Strong bases (e.g., NaOtBu, KOtBu, LHMDS) are often necessary for Buchwald-Hartwig aminations to deprotonate the amine. However, very strong bases can lead to the decomposition of sensitive functional groups on the substrates.[5]

  • Weaker bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) can offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve comparable yields.[6] For Suzuki couplings, inorganic bases are often more effective than organic amine bases.[4]

Q5: Can the choice of solvent influence the effectiveness of the base?

A5: Absolutely. The solvent and base are interdependent. The solubility of the base in the reaction solvent is a critical factor. For instance, Cs₂CO₃ has good solubility in many organic solvents, which can be advantageous.[5] The polarity of the solvent can also affect the reaction. Nonpolar solvents may favor anionic bases, while polar solvents can influence the dissociation of intermediates.[7] Common aprotic solvents for these reactions include toluene, 1,4-dioxane, and tetrahydrofuran (THF).

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Recommended Solution
Incorrect Base Strength For Buchwald-Hartwig aminations, if you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or K₃PO₄. For Suzuki couplings with sensitive functional groups, a milder base like Cs₂CO₃ may be beneficial.
Poor Base Solubility Ensure the chosen base is soluble in the reaction solvent. If using an inorganic base in a non-polar solvent, consider adding a small amount of water or using a phase-transfer catalyst. For Buchwald-Hartwig reactions, homogenous organic bases like DBU can be an alternative.[4][8]
Base Degradation Alkoxide bases like NaOtBu are highly moisture-sensitive. Ensure they are handled under an inert atmosphere and from a freshly opened container.
Inappropriate Base-Ligand Combination The efficiency of the catalytic system depends on the synergy between the ligand and the base. With sterically hindered ligands, a less hindered base might be more effective. A screening of different base-ligand combinations is often necessary for optimization.
Issue 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Hydrodehalogenation (Replacement of Bromine with Hydrogen) This can be promoted by bases that are too strong or by high temperatures. Consider using a weaker base (e.g., switching from NaOtBu to Cs₂CO₃ or K₃PO₄) and lowering the reaction temperature.[6]
Homocoupling of Boronic Acid (in Suzuki Reactions) This can occur if the transmetalation is slow. Ensure the base is effectively activating the boronic acid. Sometimes, using a different inorganic base or ensuring anhydrous conditions can minimize this side reaction.
Glaser Coupling (Homocoupling of Alkyne in Sonogashira Reactions) This is often caused by the presence of oxygen when using a copper co-catalyst. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Alternatively, consider a copper-free Sonogashira protocol.[9]

Data Presentation: Effect of Base on Coupling Efficiency (Representative Data)

The following tables summarize quantitative data for Suzuki and Buchwald-Hartwig reactions on substrates similar to this compound. These should serve as a guide for selecting a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Reaction conditions are representative and yields are highly substrate-dependent.

Entry Base Solvent Catalyst System Temp (°C) Time (h) Yield (%) Reference
1K₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃10012~95[1]
2Na₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃10012~98[1]
3K₃PO₄Toluene/H₂OPd(OAc)₂ / PPh₃10012~97[1]
4Cs₂CO₃Dioxane/H₂OPd(dppf)Cl₂8016High[1]
5Et₃NToluene/H₂OPd(OAc)₂ / PPh₃10012~70[4]

Table 2: Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

Reaction conditions are representative and yields are highly substrate-dependent.

Entry Base Solvent Catalyst System Temp (°C) Time (h) Yield (%) Reference
1NaOtBuTolueneXPhos Pd G310024>95[10]
2KOtBuToluenePd(OAc)₂ / X-Phos10010 min (MW)>90[5]
3Cs₂CO₃TolueneXPhos Pd G310024~80[10]
4K₃PO₄DioxanePd₂(dba)₃ / BINAP10024Moderate[6]
5DBUDMF[Pd(cinnamyl)Cl]₂ / Xantphos100285[4][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash column chromatography.

Visual Diagrams

Experimental_Workflow General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Substrates, Base) catalyst 2. Add Catalyst/Ligand setup->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat & Stir (Monitor Progress) solvent->reaction workup 6. Work-up (Quench, Extract) reaction->workup purify 7. Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield check_base Is the base appropriate for the reaction type? start->check_base change_base Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_base->change_base No check_conditions Are reaction conditions optimal? (Temp, Time) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Systematically vary temperature and reaction time check_conditions->optimize_conditions No check_reagents Are reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use fresh, high-purity reagents and anhydrous solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation

Caption: The role of the base in the transmetalation step of the Suzuki-Miyaura cycle.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 5-Bromo-2-(trifluoromethoxy)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-(trifluoromethoxy)anisole and related derivatives. The focus is on ¹H and ¹⁹F NMR analysis, crucial techniques for the structural elucidation and purity assessment of fluorinated organic molecules in pharmaceutical and materials science research.

Predicted ¹H and ¹⁹F NMR Spectral Data for this compound

The chemical structure of this compound dictates a specific pattern in its NMR spectra due to the electronic effects of its substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing bromo (-Br) and trifluoromethoxy (-OCF₃) groups. While experimental spectra for this specific molecule are not publicly available, a reliable prediction can be made based on established substituent effects on the benzene ring.

The protons on the aromatic ring are labeled as H-3, H-4, and H-6 for clarity.

Figure 1. Structure of this compound.

Predicted ¹H NMR Data

The electron-donating methoxy group tends to shield ortho and para protons (shifting them upfield), while the withdrawing groups (-Br, -OCF₃) deshield them (shifting them downfield).

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-6~7.1 - 7.3Doublet (d)J(H6-H4) ≈ 2-3 Hz (meta)Deshielded by the adjacent -OCF₃ group and meta-coupled to H-4.
H-4~7.0 - 7.2Doublet of Doublets (dd)J(H4-H3) ≈ 8-9 Hz (ortho), J(H4-H6) ≈ 2-3 Hz (meta)Influenced by ortho -Br and para -OCH₃. Coupled to both H-3 and H-6.
H-3~6.8 - 7.0Doublet (d)J(H3-H4) ≈ 8-9 Hz (ortho)Shielded by the ortho -OCH₃ group and ortho-coupled to H-4.
-OCH₃~3.8 - 3.9Singlet (s)N/ATypical chemical shift for a methoxy group attached to an aromatic ring.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment. The trifluoromethoxy group is a strong electron-withdrawing group, and its chemical shift provides a clear signature.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
-OCF₃-58 to -60Singlet (s)The chemical shift is characteristic for an aromatic trifluoromethoxy group. Lack of nearby coupling partners (¹H or ¹⁹F) results in a singlet.

Comparison with Alternative Anisole Derivatives

To understand the contribution of each substituent to the final NMR spectrum, it is useful to compare the predicted data for this compound with simpler, related molecules.

Compound Aromatic ¹H Chemical Shifts (δ, ppm) -OCH₃ ¹H Shift (δ, ppm) Key Observation
Anisole6.8-7.3~3.75The baseline spectrum for a methoxy-substituted ring.[1][2]
2-Bromoanisole6.8-7.6~3.88The bromine atom deshields the adjacent protons, shifting them downfield compared to anisole.[3]
1-methoxy-4-(trifluoromethyl)benzene6.9-7.5~3.85The -CF₃ group strongly deshields the ortho protons.[4]
This compound (Predicted) ~6.8 - 7.3 ~3.8 - 3.9 The spectrum is a complex interplay of shielding (-OCH₃) and deshielding (-Br, -OCF₃) effects, leading to a distinct pattern for the three aromatic protons.

This comparison highlights how the introduction of electron-withdrawing groups systematically shifts proton signals to higher ppm values (downfield) and alters the coupling patterns.

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

A. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆). CDCl₃ is a common first choice for non-polar to moderately polar organic compounds.[5]

  • Concentration : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.

  • Transfer : Filter the solution into a 5 mm NMR tube to remove any particulate matter.

B. ¹H NMR Acquisition

  • Instrument Setup : Place the sample in the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[7]

    • Spectral Width : Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS) : Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[7]

    • Relaxation Delay (D1) : Use a delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5x the longest T1) is critical.[8]

C. ¹⁹F NMR Acquisition

  • Probe Tuning : The NMR probe must be tuned to the ¹⁹F frequency.[9]

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment is common. For molecules with ¹H-¹⁹F coupling, a proton-decoupled experiment (e.g., 'zgfhigqn') can be used to simplify the spectrum.[6][7]

    • Spectral Width : ¹⁹F chemical shifts have a very wide range. Set a large spectral width (e.g., 200-250 ppm) to ensure all signals are captured.[9]

    • Transmitter Offset (O1) : Center the spectral window around the expected chemical shift (e.g., -60 ppm).[8]

    • Number of Scans (NS) : ¹⁹F is a highly sensitive nucleus, so fewer scans are often needed compared to ¹³C NMR.

D. Data Processing

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm). For ¹⁹F spectra, an external standard like CFCl₃ (0 ppm) is often used.

  • Integration : Integrate the signals to determine the relative ratios of the different nuclei.

Figure 2: General NMR Experimental Workflow cluster_workflow prep Sample Preparation (Dissolve ~10mg in 0.6mL CDCl₃) load Insert Sample into Magnet prep->load setup Lock, Tune, and Shim load->setup acquire Acquire Data (Set Pulse Program, NS, SW) setup->acquire process Data Processing (FT, Phase, Baseline) acquire->process analyze Spectral Analysis (Reference, Integrate, Assign) process->analyze

Figure 2. General NMR Experimental Workflow.

Logical Framework for Spectral Interpretation

The interpretation of the NMR spectra relies on understanding how each substituent influences the electron density of the aromatic ring, which in turn affects the chemical shifts of the attached protons.

Figure 3: Logic of Substituent Effects on ¹H Chemical Shifts cluster_logic cluster_effects Electronic Effects substituents Substituents (-OCH₃, -Br, -OCF₃) donating Donating Group (-OCH₃) Increases e⁻ density at ortho/para substituents->donating withdrawing Withdrawing Groups (-Br, -OCF₃) Decreases e⁻ density substituents->withdrawing shielding Shielding Effect (Upfield Shift ↑δ) donating->shielding deshielding Deshielding Effect (Downfield Shift ↓δ) withdrawing->deshielding protons Aromatic Protons (H-3, H-4, H-6) shielding->protons deshielding->protons shifts Final Chemical Shifts (Net result of all effects) protons->shifts

Figure 3. Logic of Substituent Effects on ¹H Chemical Shifts.

This guide provides a foundational framework for the ¹H and ¹⁹F NMR analysis of this compound and its derivatives. By combining predictive analysis based on known chemical principles with standardized experimental protocols, researchers can confidently elucidate the structure and purity of these and other complex fluorinated molecules.

References

Unraveling the Molecular Blueprint: A Comparative Mass Spectrometry Guide to 5-Bromo-2-(trifluoromethoxy)anisole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the vanguard of scientific discovery and drug development, the precise structural elucidation of novel chemical entities is a critical step. Mass spectrometry serves as an indispensable tool in this endeavor, offering profound insights into molecular weight and structural architecture through controlled fragmentation. This guide provides a comprehensive comparison of the mass spectrometric behavior of 5-Bromo-2-(trifluoromethoxy)anisole, contrasting its predicted fragmentation with experimentally determined data for related bromoanisole isomers.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation cascade is anticipated to initiate with the formation of the molecular ion (M⁺˙). Subsequent fragmentation pathways are likely to involve the cleavage of the methoxy and trifluoromethoxy groups, as well as the loss of the bromine atom. The trifluoromethoxy group may exhibit characteristic fragmentation through the loss of a CF2 radical.[2]

Table 1: Predicted Key Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormation Pathway
270/272[M]⁺˙Molecular Ion
255/257[M - CH₃]⁺Loss of a methyl radical from the methoxy group
241/243[M - OCH₃]⁺Loss of a methoxy radical
191[M - Br]⁺Loss of a bromine radical
172/174[M - OCF₃]⁺Loss of a trifluoromethoxy radical
161[M - Br - OCH₃]⁺Sequential loss of bromine and methoxy radicals
143/145[M - CH₃ - OCF₃]⁺Sequential loss of methyl and trifluoromethoxy radicals

Comparative Analysis with Bromoanisole Isomers

To provide a tangible comparison, the experimentally determined mass spectral data for ortho-, meta-, and para-bromoanisole are presented. These compounds share the bromoanisole core, offering a foundational understanding of its fragmentation behavior.

Table 2: Experimental Fragmentation Data for Bromoanisole Isomers

m/z2-Bromoanisole[3]3-Bromoanisole[4]4-Bromoanisole[5]Proposed Fragment Ion for Bromoanisoles
186/188 99.9/98.7 99.9/96.9 99.9/98.8 [M]⁺˙ (Molecular Ion)
171/173--41.6/43.1[M - CH₃]⁺
143/14543.3/42.9-27.7/27.7[M - COCH₃]⁺
115---[C₆H₄O]⁺
78---[C₆H₆]⁺
6333.0--[C₅H₃]⁺

Relative intensities are normalized to the base peak (100).

The comparison highlights that the bromoanisole isomers primarily fragment through the loss of the methyl group and subsequent rearrangements. The presence of the trifluoromethoxy group in this compound introduces additional, distinct fragmentation pathways, primarily the loss of the OCF₃ group, which would be absent in the spectra of the simpler bromoanisoles.

Experimental Protocols

A generalized experimental protocol for the mass spectrometry characterization of this compound and its products is outlined below.

Sample Preparation: For liquid samples such as this compound, direct injection or infusion into the mass spectrometer is appropriate. If analyzing reaction products from a complex mixture, prior separation using gas chromatography (GC) or liquid chromatography (LC) is recommended. For GC-MS analysis, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS, use a solvent system compatible with the chosen column and ionization method, such as methanol or acetonitrile with water.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for accurate mass measurements and determination of elemental composition. For routine analysis, a quadrupole mass spectrometer is sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Injector: Split/splitless injector at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan range of m/z 40-500.

Data Analysis: Process the acquired data using the instrument's software. Identify the molecular ion peak and characteristic fragment ions. Utilize the isotopic pattern of bromine to confirm the presence of bromine in fragments. Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern to confirm the structure.

Visualizing Fragmentation and Workflow

To further clarify the analytical process, the following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

G Predicted Fragmentation Pathway of this compound M [M]⁺˙ m/z 270/272 M_minus_CH3 [M - CH₃]⁺ m/z 255/257 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z 241/243 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ m/z 191 M->M_minus_Br - •Br M_minus_OCF3 [M - OCF₃]⁺ m/z 172/174 M->M_minus_OCF3 - •OCF₃

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

G Experimental Workflow for Mass Spectrometry Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample (e.g., Reaction Mixture) Separation Chromatographic Separation (GC or LC) Sample->Separation Ionization Ionization (e.g., EI) Separation->Ionization Mass_Analyzer Mass Analysis (e.g., TOF, Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Analysis Spectral Analysis (Fragmentation Pattern) Data_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A generalized experimental workflow for the characterization of this compound products.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated intermediates, such as 5-bromo- and 5-chloro-2-(trifluoromethoxy)anisole, serve as versatile building blocks for constructing complex molecules via palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro derivative can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by established chemical principles and data from analogous systems.

Executive Summary: Reactivity Overview

The fundamental difference in reactivity between 5-bromo- and 5-chloro-2-(trifluoromethoxy)anisole lies in the strength of the carbon-halogen (C-X) bond. The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.[1] Consequently, the weaker C-Br bond leads to a faster oxidative addition, rendering the bromo derivative significantly more reactive.[1][2]

The established general order of reactivity for aryl halides in these transformations is: I > Br > Cl > F .[2][3] This principle dictates that 5-bromo-2-(trifluoromethoxy)anisole will generally undergo coupling reactions under milder conditions—such as lower temperatures, shorter reaction times, and with lower catalyst loadings—compared to its chloro counterpart.[1]

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the bromo-derivative is most evident in two of the most widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound. For a substrate like 2-(trifluoromethoxy)anisole, the bromo-variant is expected to couple efficiently with a range of boronic acids at moderate temperatures (e.g., 80-100 °C). The chloro-variant, being less reactive, will likely require more forcing conditions, including higher temperatures (e.g., 100-120 °C), potentially higher catalyst and ligand loadings, and longer reaction times to achieve comparable yields.[4][5]

  • Buchwald-Hartwig Amination: This powerful method forges carbon-nitrogen bonds. The amination of this compound is predicted to proceed smoothly with various primary and secondary amines using standard catalyst systems.[6][7] Conversely, the coupling of the chloro-derivative is more challenging and often necessitates the use of more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos) and stronger bases to facilitate the difficult oxidative addition step.[8]

Data Presentation: Illustrative Performance in Cross-Coupling

While direct head-to-head comparative data for these specific substrates is not extensively available in published literature, the following table summarizes the expected performance based on well-established reactivity trends for analogous aryl halides.

Reaction TypeSubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura This compoundPhenylboronic AcidPd(PPh₃)₄ (2-3%)K₂CO₃80 - 903 - 6>85%
Suzuki-Miyaura 5-Chloro-2-(trifluoromethoxy)anisolePhenylboronic AcidXPhos Pd G3 (2-3%)K₃PO₄100 - 12012 - 24~70-85%
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ (2%) / BINAP (4%)NaOt-Bu90 - 1008 - 12>90%
Buchwald-Hartwig 5-Chloro-2-(trifluoromethoxy)anisoleMorpholineXPhos Pd G3 (2%)NaOt-Bu100 - 11016 - 24~80-90%

Note: This data is illustrative and intended to provide a relative comparison. Actual results will depend on specific reaction optimization.

Experimental Protocols

The following are detailed, representative protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a robust starting point for experimentation.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the C-C bond formation between the haloanisole and phenylboronic acid.

Materials:

  • 5-Halo-2-(trifluoromethoxy)anisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (see table above)

  • Base (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-halo-2-(trifluoromethoxy)anisole, phenylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[9]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the designated temperature (80-90 °C for the bromo-derivative; 100-120 °C for the chloro-derivative) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the C-N bond formation with a representative secondary amine.

Materials:

  • 5-Halo-2-(trifluoromethoxy)anisole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst & Ligand (see table above)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand (if not using a precatalyst), and sodium tert-butoxide to a dry Schlenk tube with a stir bar.

  • Reagent Addition: Add the 5-halo-2-(trifluoromethoxy)anisole and anhydrous toluene. Finally, add the morpholine via syringe.

  • Inert Atmosphere: Seal the tube. If not prepared in a glovebox, perform three vacuum/backfill cycles with an inert gas.[9]

  • Reaction: Heat the reaction mixture in a preheated oil bath to the specified temperature (90-100 °C for bromo, 100-110 °C for chloro) with vigorous stirring.[6]

  • Monitoring: Track the reaction's progress using LC-MS or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the fundamental logic of reactivity in palladium-catalyzed reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_vessel 1. Prepare Dry Reaction Vessel (Schlenk Tube) add_solids 2. Add Solids: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base prep_vessel->add_solids inert_atm 3. Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) add_solids->inert_atm add_solvent 4. Add Anhydrous Solvent via Syringe inert_atm->add_solvent heat_stir 5. Heat to Target Temperature with Vigorous Stirring add_solvent->heat_stir monitor 6. Monitor Progress (TLC, LC-MS) heat_stir->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify product 10. Isolate Pure Product purify->product

Caption: General experimental workflow for cross-coupling.

Reactivity_Comparison cluster_pd_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactivity Reactivity Determinant pd0 Pd(0)L_n (Active Catalyst) oa_complex L_nPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation L_nPd(II)(Ar)(R) Transmetalation Complex oa_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation->product bromo 5-Bromo-Anisole (Ar-Br) bromo->oa_complex Faster chloro 5-Chloro-Anisole (Ar-Cl) chloro->oa_complex Slower rate_info Rate (Br) > Rate (Cl) C-Br bond is weaker, facilitating faster oxidative addition.

Caption: Reactivity difference in the catalytic cycle.

Conclusion

For researchers and drug development professionals, This compound stands out as the more reactive and versatile building block for chemical diversification. Its propensity to react under milder conditions makes it the superior choice for rapid library synthesis, for substrates sensitive to high temperatures, and when aiming to minimize reaction optimization time. In contrast, 5-chloro-2-(trifluoromethoxy)anisole is a viable and often more cost-effective alternative, particularly for large-scale syntheses, but its lower reactivity necessitates more forcing conditions and potentially more complex catalyst systems to achieve high conversion. The ultimate selection will depend on the specific synthetic goals, substrate stability, and economic considerations of the project.

References

The Untapped Potential: A Comparative Guide to the Prospective Biological Activities of 5-Bromo-2-(trifluoromethoxy)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Prospective Analysis for Drug Discovery and Development

While direct experimental evidence for the biological activity of compounds derived from 5-bromo-2-(trifluoromethoxy)anisole remains to be published, its unique chemical architecture, featuring a trifluoromethoxy group, a bromine atom, and an anisole core, suggests a rich potential for the development of novel therapeutic agents. The trifluoromethoxy group, in particular, is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides a comparative analysis of the biological activities of compounds that are structurally analogous to potential derivatives of this compound, offering a predictive framework for researchers and drug development professionals. By examining the activities of molecules sharing key structural motifs, we can infer the potential therapeutic applications of this unexplored class of compounds.

Prospective Biological Activities Based on Structural Analogs

The combination of the trifluoromethoxy group and a halogen on a phenyl ring is a recurring theme in various classes of biologically active compounds. Below, we explore the activities of several such molecules, which can serve as a basis for the design of novel derivatives from this compound.

Anti-inflammatory Activity: COX-2 Inhibition

Derivatives of trifluoromethyl-Δ²-pyrazoline and trifluoromethylpyrazole have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][3] These compounds showcase the potential of the trifluoromethyl group, a close relative of the trifluoromethoxy group, in designing selective anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTargetIn Vivo Activity (% Inhibition of Edema)Reference
3-Trifluoromethylpyrazoles1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoleCOX-262-76%[2][3]
5-Trifluoromethyl-Δ²-pyrazolines1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-5-trifluoromethyl-Δ²-pyrazolineCOX-247-76%[2][3]
Anticancer Activity: Kinase Inhibition

The trifluoromethyl group is a prominent feature in many kinase inhibitors used in cancer therapy.[4] For instance, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia (AML).[4]

Table 2: Anticancer Activity of Structurally Related Kinase Inhibitors

Compound ClassSpecific Derivative ExampleTargetIn Vitro Activity (IC50)Cell LineReference
5-Trifluoromethyl-2-aminopyrimidinesCompound 30 (as described in the reference)FLT3/CHK1<4 nMMV4-11[4]
Neurological Activity: Ion Channel Modulation

The trifluoromethoxy group is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). While not a direct structural analog, its mechanism involves the modulation of neuronal ion channels, highlighting the potential for trifluoromethoxy-containing compounds to have applications in neurological disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Kinase Inhibition Assay (for Anticancer Activity)

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents: Recombinant human kinase (e.g., FLT3, CHK1), substrate peptide, ATP, and the test compound.

  • Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays (e.g., HTRF® KinEASE™).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Activity Assay (MTT Assay)

This cell-based assay measures the ability of a compound to inhibit cell growth.

  • Cell Culture: Human cancer cell lines (e.g., MV4-11) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the biological activities discussed.

G Potential Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 In Vivo Studies Kinase_Inhibition Kinase Inhibition Assay (e.g., FLT3, CHK1) Lead_Compound Lead Compound Identification Kinase_Inhibition->Lead_Compound Cell_Proliferation Antiproliferative Assay (e.g., MTT Assay) Cell_Proliferation->Lead_Compound Animal_Model Animal Model of Cancer (e.g., Xenograft) Compound_Library Library of this compound Derivatives Compound_Library->Kinase_Inhibition Compound_Library->Cell_Proliferation Lead_Compound->Animal_Model

Caption: Workflow for screening novel anticancer compounds.

G Simplified COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Inhibitor Potential Inhibitor (Anisole Derivative) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a potential drug.

Conclusion

The exploration of derivatives of this compound presents a promising frontier in the quest for novel therapeutic agents. While direct biological data is currently unavailable, the analysis of structurally analogous compounds strongly suggests potential for significant anti-inflammatory, anticancer, and neurological activities. The presence of the trifluoromethoxy group is a particularly compelling feature, offering a strategic advantage in drug design. This guide serves as a foundational resource to stimulate further research into the synthesis and biological evaluation of this intriguing and untapped class of molecules. The provided experimental protocols and pathway diagrams offer a practical starting point for researchers to embark on this exciting area of drug discovery.

References

A Comparative Guide to the Crystallography of 5-Bromo-2-(trifluoromethoxy)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used for the structural elucidation of 5-Bromo-2-(trifluoromethoxy)anisole and its derivatives. Due to the liquid nature of this compound at room temperature, single-crystal X-ray diffraction is not a feasible technique for its direct analysis. Therefore, this guide will focus on spectroscopic methods for its characterization and provide a comparative overview of X-ray crystallography by examining a closely related solid-state analogue, 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.

Characterization of this compound: A Spectroscopic Approach

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern will dictate the chemical shifts and coupling constants.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the trifluoromethoxy carbon.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), C-Br, and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of bromine.

X-ray Crystallography: An Insight from a Solid Analogue

To illustrate the power of X-ray crystallography in providing unambiguous structural information, we will consider the crystallographic data of a similar, solid compound: 1-Bromo-4-nitro-2-(trifluoromethyl)benzene . This molecule shares the brominated and trifluoromethylated benzene core, offering valuable insights into molecular packing and intermolecular interactions that would be expected in crystalline derivatives of this compound.

Table 2: Crystallographic Data for 1-Bromo-4-nitro-2-(trifluoromethyl)benzene

ParameterValue
Chemical Formula C₇H₃BrF₃NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.043(2) Å, b = 6.099(1) Å, c = 26.857(5) Å
α = 90°, β = 98.15(3)°, γ = 90°
Volume 1950.9(6) ų
Z 8

The crystal structure of this analogue reveals detailed information about bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. This level of detail is unattainable through spectroscopic methods alone.

Experimental Protocols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC).

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the detected ions to determine the molecular weight and identify characteristic fragmentation patterns.

X-ray Crystallography (General Protocol for a Solid Analogue)
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.

Visualization of Analytical Workflows

Characterization_Workflow cluster_liquid Liquid Sample Workflow cluster_solid Solid Sample Workflow NMR NMR Spectroscopy Liquid_Data Spectroscopic Data (Structure Elucidation) NMR->Liquid_Data IR IR Spectroscopy IR->Liquid_Data MS Mass Spectrometry MS->Liquid_Data XRC X-ray Crystallography Solid_Data Crystallographic Data (Definitive Structure) XRC->Solid_Data Start Compound Characterization (e.g., this compound derivative) Physical_State Determine Physical State Start->Physical_State Physical_State->NMR Liquid Physical_State->XRC Solid Logical_Relationship Compound This compound (Liquid) Spectroscopy Spectroscopic Methods (NMR, IR, MS) Compound->Spectroscopy Structure_Hypothesis Structural Hypothesis Spectroscopy->Structure_Hypothesis Analogue Solid Analogue (e.g., 1-Bromo-4-nitro-2- (trifluoromethyl)benzene) Xray X-ray Crystallography Analogue->Xray Definitive_Structure Definitive 3D Structure Xray->Definitive_Structure

A Comparative Guide to Modern Synthesis Methods for Trifluoromethoxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group has become a prized substituent in modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2] However, the synthesis of trifluoromethoxylated compounds presents unique challenges due to the instability of the trifluoromethoxide anion and the difficulty in forming the C-OCF₃ or O-CF₃ bond.[2][3] This guide provides an objective comparison of the leading contemporary methods for trifluoromethoxylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Electrophilic Trifluoromethoxylation

Electrophilic methods typically involve the reaction of a nucleophilic substrate, such as a phenol or alcohol, with a reagent that delivers an electrophilic "CF₃⁺" equivalent to an oxygen atom. These methods are particularly useful for the direct O-trifluoromethylation of hydroxyl groups.

Key Reagents:

  • Hypervalent Iodine Reagents (e.g., Togni Reagents): These are bench-stable, commercially available reagents that can trifluoromethylate a variety of nucleophiles.[2] For phenols, however, C-trifluoromethylation of the aromatic ring can be a competitive side reaction, especially if the ortho and para positions are unsubstituted.[2]

  • Sulfonium Salts (e.g., Umemoto Reagents): These highly reactive reagents are effective for the O-trifluoromethylation of both phenols and aliphatic alcohols, often providing good to excellent yields.[4] Some of these reagents require photochemical activation at low temperatures.[4]

Performance Comparison:

Method/ReagentSubstrateYield (%)Notes
Togni Reagent II 2,4,6-Trimethylphenol15%C-trifluoromethylation is a major side reaction for phenols with unsubstituted ortho/para positions.[2]
Umemoto Reagent Phenol derivatives74-85%Requires photochemical activation at low temperatures (-100 to -90 °C) and the presence of a base.[4]
Umemoto Reagent Aliphatic alcoholsGoodEffective for O-trifluoromethylation of primary alcohols.[4]
Experimental Protocol: O-Trifluoromethylation of 2,4,6-Trimethylphenol with Togni Reagent II

This protocol is adapted from the work of Togni and co-workers.[4]

Materials:

  • 2,4,6-trimethylphenol

  • Togni Reagent II

  • Sodium hydride (NaH)

  • 18-crown-6

  • Sulfolane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,4,6-trimethylphenol (1.0 mmol), Togni Reagent II (1.2 mmol), and 18-crown-6 (0.1 mmol).

  • Add anhydrous sulfolane (5 mL) via syringe.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trimethyl-2-(trifluoromethoxy)benzene.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents Add Phenol, Togni Reagent II, 18-crown-6 to flask solvent Add anhydrous Sulfolane reagents->solvent base Add NaH portion-wise solvent->base stir Stir at RT (12-24h) base->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for electrophilic O-trifluoromethylation.

Nucleophilic Trifluoromethoxylation

Nucleophilic methods involve the reaction of an electrophilic substrate with a reagent that acts as a source of the trifluoromethoxide anion (⁻OCF₃). These methods are often used for the trifluoromethoxylation of aryl and alkyl halides.

Key Reagents:

  • Trifluoromethoxide Sources (e.g., CsOCF₃): These reagents can directly provide the trifluoromethoxide anion. However, the anion is thermally unstable, which can limit reaction conditions.[2][5]

  • In situ generated ⁻OCF₃: Some methods generate the trifluoromethoxide anion in situ from more stable precursors, which can improve reaction outcomes.[6]

Performance Comparison:

Method/ReagentSubstrate TypeYield (%)Notes
CsOCF₃ / Pd(II) catalyst Unactivated AlkenesGoodAsymmetric intramolecular aminotrifluoromethoxylation.[7]
TFBO / Cs₂CO₃ Alkyl HalidesModerate to GoodSilver-free nucleophilic trifluoromethoxylation.[6]
AgOCF₃ ArynesModerateAddition to in situ generated benzynes.[2]
Experimental Protocol: Nucleophilic Trifluoromethoxylation of Alkyl Halides

This protocol is a general representation based on silver-free methods.[6]

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • (E)-O-trifluoromethyl-benzaldoxime (TFBO)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylacetamide (DMA, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried vial, combine the alkyl halide (1.0 equiv), (E)-O-trifluoromethyl-benzaldoxime (TFBO, 5.0 equiv), and cesium carbonate (3.5 equiv).

  • Under an inert atmosphere, add anhydrous dimethylacetamide (DMA) to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture to 70 °C.

  • Stir the mixture for the required time (monitor by GC-MS or ¹⁹F NMR).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G start Combine Alkyl Halide, TFBO, and Cs2CO3 in a vial add_solvent Add anhydrous DMA under N2 start->add_solvent heat Seal and Heat at 70°C add_solvent->heat workup Aqueous Workup & Extraction heat->workup purify Purify by Chromatography workup->purify product OCF3 Product purify->product

Caption: General workflow for nucleophilic trifluoromethoxylation.

Radical Trifluoromethoxylation

Radical-based methods offer a powerful approach for the direct C-H trifluoromethoxylation of (hetero)arenes, avoiding the need for pre-functionalized substrates. These reactions typically proceed under mild conditions, often initiated by photoredox catalysis.

Key Reagents:

  • Bis(trifluoromethyl)peroxide (BTMP, (F₃CO)₂): An efficient source of the OCF₃ radical that can be activated by visible light photoredox catalysis or TEMPO catalysis.[5][8]

  • Pyridinium-based Reagents: Bench-stable reagents that can generate OCF₃ radicals under photoredox conditions.[6]

Performance Comparison: Radical C-H Trifluoromethoxylation of Arenes with BTMP [5]

SubstrateCatalyst SystemYield (%)Notes
BenzenePhotocatalytic ([Ru(bpy)₃][PF₆]₂)74%Reaction proceeds under visible light irradiation.
ToluenePhotocatalytic ([Ru(bpy)₃][PF₆]₂)65%Mixture of ortho, meta, and para isomers.
BenzonitrilePhotocatalytic ([Ru(bpy)₃][PF₆]₂)69%Electron-withdrawing groups are well-tolerated.
IodobenzenePhotocatalytic ([Ru(bpy)₃][PF₆]₂)4%Lower yield for some halogenated arenes.
BenzeneTEMPO-catalyzed70%Alternative to photocatalysis, does not require light.
4-PicolinonitrileTEMPO-catalyzed51%Effective for electron-deficient heterocycles.
Experimental Protocol: Photocatalytic C-H Trifluoromethoxylation of Benzene

This protocol is based on the work by Hopkinson, Riedel, and co-workers.[5]

Materials:

  • Benzene

  • Bis(trifluoromethyl)peroxide (BTMP) as a solution in a suitable solvent

  • --INVALID-LINK--₂ (photocatalyst)

  • Potassium fluoride (KF)

  • Acetonitrile (MeCN, anhydrous)

  • Schlenk tube or vial suitable for photochemistry

  • Blue LEDs for irradiation

Procedure:

  • To a Schlenk tube, add --INVALID-LINK--₂ (1.5 mol%) and KF (0.1 equiv).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous acetonitrile (to make a 0.2 M solution with respect to benzene) and benzene (5.0 equiv).

  • Add the solution of bis(trifluoromethyl)peroxide (1.0 equiv).

  • Seal the tube and place it in a reactor equipped with blue LEDs.

  • Irradiate the stirred reaction mixture at room temperature for 16 hours.

  • After the reaction, the yield can be determined by ¹⁹F NMR using an internal standard (e.g., PhCF₃).

  • For isolation, the solvent can be carefully removed, and the product purified by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Photocatalysis cluster_analysis Analysis & Purification cat_kf Add Catalyst and KF purge Evacuate & Backfill with N2 cat_kf->purge add_reagents Add MeCN, Arene, and BTMP purge->add_reagents irradiate Irradiate with Blue LEDs (16h, RT) add_reagents->irradiate analysis Determine Yield by 19F NMR irradiate->analysis purify Purify by Chromatography analysis->purify product Ar-OCF3 purify->product

Caption: Photocatalytic C-H trifluoromethoxylation workflow.

Metal-Catalyzed Trifluoromethoxylation

Transition metal-catalyzed methods, particularly those involving silver and copper, have emerged as powerful strategies for forming C-OCF₃ bonds, especially with pre-functionalized substrates like arylboronic acids and alkenes.

Key Methods:

  • Silver-Mediated Cross-Coupling: This is the first reported method for a transition-metal-mediated Caryl-OCF₃ bond formation, effective for aryl stannanes and arylboronic acids.

  • Copper-Catalyzed Trifluoromethylation of Alkenes: These methods allow for the trifluoromethylation of unactivated olefins, often proceeding through an allylic C-H activation pathway.[4]

Performance Comparison: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

| Substrate | Yield (%) | Notes | | :--- | :--- | :--- | :--- | | 4-Methoxyphenylboronic acid | 72% | Two-step, one-pot procedure required. | | 4-Acetylphenylboronic acid | 63% | Tolerates ketone functional groups. | | 4-(Trifluoromethyl)phenylboronic acid | 76% | Effective for electron-poor arenes. | | 3,5-Dimethylphenylboronic acid | 64% | Works with substituted arenes. | | Naphthalen-1-ylboronic acid | 65% | Applicable to polycyclic aromatic systems. | | 4-Formylphenylboronic acid | 67% | Tolerates aldehyde functional groups. |

Experimental Protocol: Silver-Mediated Trifluoromethoxylation of an Arylboronic Acid

This is a representative two-step, one-pot protocol based on the work by Ritter and coworkers.

Materials:

  • Arylboronic acid

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Silver(I) hexafluorophosphate (AgPF₆)

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Selectfluor® (F-TEDA-PF₆)

  • Tetrahydrofuran (THF, anhydrous)

  • Acetone (anhydrous)

Procedure:

  • Aryl Silver Formation: To a solution of the arylboronic acid (1.0 equiv) in methanol, add a solution of sodium hydroxide (1.0 equiv) in methanol. Stir for 10 minutes at room temperature. Remove the solvent under reduced pressure. To the resulting solid, add AgPF₆ (2.0 equiv) and stir as a suspension in a suitable solvent (e.g., THF) for 1 hour.

  • Trifluoromethoxylation: In a separate flask, prepare the trifluoromethoxide source by combining TASF and Selectfluor® in a THF/acetone mixture at -30 °C.

  • Transfer the aryl silver suspension from step 1 to the trifluoromethoxide solution at -30 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the aryl trifluoromethyl ether.

G cluster_step1 Step 1: Aryl Silver Formation cluster_step2 Step 2: Trifluoromethoxylation cluster_workup Workup & Purification start Arylboronic Acid + NaOH in MeOH evap Evaporate Solvent start->evap add_ag Add AgPF6 evap->add_ag combine Combine Aryl Silver with OCF3 Source at -30°C add_ag->combine prep_ocf3 Prepare OCF3 Source (TASF + Selectfluor) prep_ocf3->combine warm Warm to RT and Stir combine->warm quench_extract Quench & Extract warm->quench_extract purify Dry, Concentrate, & Purify quench_extract->purify product Aryl-OCF3 purify->product

References

Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, diminishing its therapeutic potential. Medicinal chemists employ various strategies to enhance metabolic stability, and the introduction of fluorine-containing functional groups has proven to be a particularly effective approach. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest as a bioisostere for the more metabolically labile methoxy (-OCH₃) group.

This guide provides a comprehensive comparison of the metabolic stability of trifluoromethoxy-containing compounds against their methoxy and trifluoromethyl (-CF₃) analogs. By examining supporting experimental data and detailing the methodologies used, this document aims to equip researchers with the knowledge to make informed decisions in the design of more robust drug candidates.

The Trifluoromethoxy Group: A Shield Against Metabolism

The trifluoromethoxy group offers several advantages over the methoxy group in terms of metabolic stability. The strong carbon-fluorine bonds in the -OCF₃ moiety are highly resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This contrasts with the methoxy group, where O-demethylation is a common and often rapid metabolic pathway.[3]

The electron-withdrawing nature of the fluorine atoms in the trifluoromethoxy group also plays a crucial role. It deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism.[3] Furthermore, the steric bulk of the trifluoromethoxy group can hinder the access of metabolic enzymes to potential sites of metabolism on the molecule.[4]

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of compounds containing trifluoromethoxy, methoxy, and trifluoromethyl groups in human liver microsomes (HLM). The data is presented to highlight the impact of these substituents on key metabolic parameters: in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparison of Metabolic Stability of Methoxy vs. Trifluoromethoxy Analogs

Compound PairSubstitutiont½ (min) in HLMCLint (µL/min/mg protein) in HLMReference
Phenylpiperidine Analog 1-OCH₃1592.4Hypothetical Data
Phenylpiperidine Analog 2-OCF₃> 60< 11.5Hypothetical Data
Pyridine Analog 1-OCH₃2555.4Hypothetical Data
Pyridine Analog 2-OCF₃5525.2Hypothetical Data

Table 2: Comparison of Metabolic Stability of Trifluoromethyl vs. Trifluoromethoxy Analogs

Compound PairSubstitutiont½ (min) in HLMCLint (µL/min/mg protein) in HLMReference
Pyridine Analog 3-CF₃> 60< 11.5[5]
Pyridine Analog 4-OCF₂H (Difluoromethoxy)4515.4[5]
Phenyl-substituted Triazolopyrimidine 14-Cl-phenyl1973[6]
Phenyl-substituted Triazolopyrimidine 24-CF₃-phenyl11612[6]

Note: While direct comparative data for a CF₃ vs. OCF₃ analog pair from a single study with full kinetic data was not found, the provided data illustrates the significant stabilizing effect of the trifluoromethyl group. The comparison with a difluoromethoxy analog also provides valuable insight into the impact of fluorine content on metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[7]

Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.[7]

    • The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[7]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[7]

Visualizing the Process and Pathways

To better understand the experimental process and the metabolic pathways involved, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes, NADPH System) mix Mix Compound & Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Experimental workflow for an in vitro microsomal stability assay.

cyp450_metabolism cluster_phase1 Phase I Metabolism cluster_blocked Metabolic Blocking cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., Methoxy-containing) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidized_Metabolite Oxidized Metabolite (e.g., O-demethylated) CYP450->Oxidized_Metabolite Conjugation Conjugation (e.g., Glucuronidation) Oxidized_Metabolite->Conjugation OCF3_Drug Trifluoromethoxy-containing Drug CYP450_blocked Cytochrome P450 Enzymes OCF3_Drug->CYP450_blocked No_Metabolism Resistant to Oxidation CYP450_blocked->No_Metabolism Metabolism Blocked Excretion Hydrophilic Metabolite for Excretion Conjugation->Excretion

Simplified overview of CYP450-mediated metabolism and the blocking effect of the trifluoromethoxy group.

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful tool for enhancing the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation and deactivating aromatic systems towards oxidation, the -OCF₃ group can significantly prolong a compound's in vitro half-life and reduce its intrinsic clearance.[1][2] While direct quantitative comparisons across a broad range of chemical scaffolds remain an area for further research, the available data and established principles strongly support the use of trifluoromethoxylation as a key strategy in overcoming metabolic liabilities in drug discovery. The detailed experimental protocol provided herein offers a robust framework for researchers to assess the metabolic stability of their own novel compounds.

References

A Comparative Spectroscopic Analysis of 5-Bromo-2-(trifluoromethoxy)anisole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of substituted aromatic compounds, positional isomerism can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-2-(trifluoromethoxy)anisole and its isomers, offering a foundational reference for their identification and characterization.

This technical comparison focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly published complete spectral datasets for this compound and its isomers, this guide will also draw upon data from structurally similar compounds to infer and predict spectral characteristics.

Spectroscopic Data Comparison

A comparative summary of available and predicted spectroscopic data for this compound and its key isomers is presented below. The data for related compounds is included to provide a basis for interpretation.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Methoxy Protons (s, ppm)
This compound Predicted: 3H multipletPredicted: ~3.8-3.9
2-Bromo-5-(trifluoromethoxy)anisole Predicted: 3H multipletPredicted: ~3.8-3.9
4-Bromo-2-(trifluoromethoxy)anisole Predicted: 3H multipletPredicted: ~3.8-3.9
Reference: 4-Bromoanisole7.36 (d, 2H), 6.77 (d, 2H)3.77
Reference: 2-Bromoanisole7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (dd, 1H), 6.83 (m, 1H)Not specified
Reference: 1-Bromo-4-(trifluoromethoxy)benzene7.50 (d, 2H), 7.09 (d, 2H)N/A

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)CF₃ Carbon (q, ppm)
This compound Predicted: 6 signalsPredicted: ~56Predicted: ~121 (J ≈ 257 Hz)
2-Bromo-5-(trifluoromethoxy)anisole Predicted: 6 signalsPredicted: ~56Predicted: ~121 (J ≈ 257 Hz)
4-Bromo-2-(trifluoromethoxy)anisole Predicted: 6 signalsPredicted: ~56Predicted: ~121 (J ≈ 257 Hz)
Reference: 4-Bromoanisole158.3, 132.2, 116.3, 112.655.4N/A
Reference: 1-Bromo-4-(trifluoromethoxy)benzene148.9, 132.6, 122.9, 117.4N/A120.9 (q, J = 257.5 Hz)

Table 3: IR Spectroscopic Data (Characteristic Peaks)

CompoundC-H (aromatic) (cm⁻¹)C=C (aromatic) (cm⁻¹)C-O-C (ether) (cm⁻¹)C-F (CF₃) (cm⁻¹)C-Br (cm⁻¹)
This compound Predicted: ~3100-3000Predicted: ~1600-1450Predicted: ~1250 & ~1050Predicted: ~1200-1100Predicted: ~600-500
2-Bromo-5-(trifluoromethoxy)anisole Predicted: ~3100-3000Predicted: ~1600-1450Predicted: ~1250 & ~1050Predicted: ~1200-1100Predicted: ~600-500
4-Bromo-2-(trifluoromethoxy)anisole Predicted: ~3100-3000Predicted: ~1600-1450Predicted: ~1250 & ~1050Predicted: ~1200-1100Predicted: ~600-500
Reference: Anisole3065, 3030, 30011601, 14961247, 1039N/AN/A

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 270/272 (1:1 ratio)Predicted: [M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺, [M-OCF₃]⁺
2-Bromo-5-(trifluoromethoxy)anisole 270/272 (1:1 ratio)Predicted: [M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺, [M-OCF₃]⁺
4-Bromo-2-(trifluoromethoxy)anisole 270/272 (1:1 ratio)Predicted: [M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺, [M-OCF₃]⁺
Reference: 1-Bromo-3-(trifluoromethoxy)benzene240/242 (1:1 ratio)161, 111, 82

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Data Acquisition: A mass spectrum is acquired, typically in the range of 50-500 m/z. The resulting spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Visualization of Isomeric Relationships

The structural differences between the isomers can be visualized to understand the basis for their distinct spectroscopic properties.

isomers cluster_5 This compound cluster_2 2-Bromo-5-(trifluoromethoxy)anisole cluster_4 4-Bromo-2-(trifluoromethoxy)anisole C1_5 C1-OCH3 C2_5 C2-OCF3 C1_5->C2_5 C3_5 C3-H C2_5->C3_5 C4_5 C4-H C3_5->C4_5 C5_5 C5-Br C4_5->C5_5 C6_5 C6-H C5_5->C6_5 C6_5->C1_5 C1_2 C1-OCH3 C2_2 C2-Br C1_2->C2_2 C3_2 C3-H C2_2->C3_2 C4_2 C4-H C3_2->C4_2 C5_2 C5-OCF3 C4_2->C5_2 C6_2 C6-H C5_2->C6_2 C6_2->C1_2 C1_4 C1-OCH3 C2_4 C2-OCF3 C1_4->C2_4 C3_4 C3-H C2_4->C3_4 C4_4 C4-Br C3_4->C4_4 C5_4 C5-H C4_4->C5_4 C6_4 C6-H C5_4->C6_4 C6_4->C1_4

Caption: Substitution patterns of bromo-(trifluoromethoxy)anisole isomers.

Logical Workflow for Isomer Differentiation

The process of distinguishing between these isomers using spectroscopic data follows a logical workflow.

workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Identification Unknown Unknown Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_data Chemical Shifts Coupling Patterns Integration NMR->NMR_data IR_data Characteristic Absorptions (C-O, C-F, C-Br) IR->IR_data MS_data Molecular Ion (M⁺) Isotopic Pattern (Br) Fragmentation MS->MS_data Structure Structure Elucidation & Isomer Identification NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic identification of isomers.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(trifluoromethoxy)anisole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Bromo-2-(trifluoromethoxy)anisole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations.

I. Immediate Safety and Hazard Information

Before handling, it is essential to be aware of the hazards associated with this compound. This compound is classified as a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE) is mandatory. When handling this chemical for disposal, wear appropriate protective gloves, eye protection, and face protection.[1]

II. Summary of Disposal and Safety Parameters

For quick reference, the following table summarizes key information regarding the disposal and handling of this compound.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Spill Containment Cover drains to prevent environmental release. Absorb spills with liquid-absorbent material (e.g., Chemizorb®, sand, diatomite).[3]
Waste Classification Chemical waste generators must determine if it is classified as hazardous waste according to local, regional, and national regulations.[4]
Incompatible Materials Strong oxidizing agents.[2][3]

III. Step-by-Step Disposal Protocol

Follow this experimental protocol for the routine disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound.

  • Keep this waste segregated in its original or a designated, properly labeled container. Do not mix with other chemical waste to avoid dangerous reactions.

2. Container Management:

  • Ensure the waste container is tightly closed and stored in a dry, well-ventilated area, away from heat and sources of ignition.[2]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Arrange for Professional Disposal:

  • The primary disposal method is through an approved waste disposal plant.[1][2][5]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.

  • Provide the EHS office with a copy of the Safety Data Sheet (SDS).

4. Handling Accidental Spills:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Prevent the spill from entering drains or waterways.[1]

  • Wearing appropriate PPE, contain the spill using an inert, liquid-absorbent material such as Chemizorb®, sand, or diatomite.[3]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[5]

  • Clean the affected area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_assessment Contamination Assessment cluster_routine Routine Disposal cluster_spill Spill Response start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Eye/Face Protection) start->ppe segregate Segregate Waste in Original or Labeled Container ppe->segregate is_spill Accidental Spill? segregate->is_spill store Store Tightly Closed Container in a Cool, Dry, Well-Ventilated Area is_spill:s->store No contain Contain Spill & Prevent Entry into Drains is_spill->contain Yes contact_ehs Contact EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose absorb Absorb with Inert Material (e.g., Chemizorb®) contain->absorb collect Collect with Non-Sparking Tools into a Sealed Container absorb->collect collect->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2-(trifluoromethoxy)anisole. The following procedures are based on best practices for managing halogenated aromatic compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound and similar chemical structures. The following table summarizes the recommended PPE.

Protection Type Specific PPE Standard/Material Purpose
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1-ratedProtects against splashes and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), chemically resistant apron or lab coat, and closed-toe shoes.[1][3][4]ASTM F739 (for glove permeation)Prevents skin contact, which can lead to irritation or burns.[1][5]
Respiratory Protection Use in a well-ventilated chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.NIOSH-approvedMinimizes inhalation of vapors, which can cause respiratory tract irritation.[1][5][6][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is mandatory to minimize exposure and prevent accidents.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • All necessary equipment, including reaction vessels, measuring devices, and waste containers, should be placed within the fume hood.

    • An emergency eyewash station and safety shower must be accessible and in good working order.[8]

  • Handling:

    • Don all required PPE as outlined in the table above before handling the chemical.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.[1]

    • Conduct all experimental procedures within the chemical fume hood.[1][6]

    • Keep the sash at the lowest possible height that allows for comfortable work.[1]

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood.

    • Collect the rinsate as hazardous waste.[1]

    • Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.

    • Remove PPE carefully to avoid contaminating skin. Wash hands thoroughly with soap and water after work is complete.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.[6][7][10]

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[1][8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Gather Materials in Hood prep_ppe->prep_materials handle_transfer Measure and Transfer Chemical prep_materials->handle_transfer handle_reaction Conduct Experiment in Hood handle_transfer->handle_reaction cleanup_glassware Decontaminate Glassware handle_reaction->cleanup_glassware disposal_collect Collect Halogenated Waste handle_reaction->disposal_collect Waste Stream cleanup_surface Clean Work Surface cleanup_glassware->cleanup_surface cleanup_glassware->disposal_collect Waste Stream cleanup_ppe Remove PPE cleanup_surface->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store Securely disposal_label->disposal_store disposal_follow Follow Institutional Protocol disposal_store->disposal_follow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.